4,6-Dimethyl-benzothiazol-2-ylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNKKYPHNWIYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214022 | |
| Record name | Benzothiazole, 2-amino-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64036-71-1 | |
| Record name | 2-Benzothiazolamine, 4,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64036-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-2-benzothiazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64036-71-1 | |
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| Record name | Benzothiazole, 2-amino-4,6-dimethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dimethyl-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 4,6-DIMETHYL-2-BENZOTHIAZOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMU5GB8XZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4,6-Dimethyl-benzothiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dimethyl-benzothiazol-2-ylamine is a heterocyclic amine containing a benzothiazole core structure, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. A comprehensive understanding of its physicochemical properties is fundamental for the rational design and development of novel therapeutic agents. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and presents a key signaling pathway associated with the biological activity of 2-aminobenzothiazole derivatives.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. These properties influence its solubility, permeability, metabolic stability, and interaction with biological targets.
Chemical Structure and Identity
-
IUPAC Name: 4,6-dimethyl-1,3-benzothiazol-2-amine
-
Synonyms: 4,6-Dimethyl-2-aminobenzothiazole, 2-Amino-4,6-dimethylbenzothiazole
-
CAS Number: 64036-71-1[1]
-
Chemical Formula: C₉H₁₀N₂S[1]
-
Molecular Weight: 178.26 g/mol [1]
Data Presentation: Summary of Physicochemical Properties
The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that specific experimental data for this particular isomer is limited in publicly available literature. Therefore, some values are based on closely related isomers or are predicted, and this is indicated where applicable.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀N₂S | - |
| Molecular Weight | 178.26 g/mol | - |
| Melting Point | 185-189 °C (for 5,6-dimethyl isomer) | Experimental (NTP, 1992) |
| Boiling Point | Data not available | - |
| Water Solubility | < 1 mg/mL at 20 °C (for 5,6-dimethyl isomer) | Experimental (NTP, 1992) |
| pKa (predicted) | ~4.5 - 5.5 | Computational Prediction |
| logP (predicted) | ~2.5 - 3.0 | Computational Prediction |
Note: The melting point and water solubility data are for the isomeric compound 2-Amino-5,6-dimethylbenzothiazole and should be considered as an approximation for this compound.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug discovery and development. The following sections detail standard experimental methodologies for the key parameters of this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of the purity of a crystalline solid. A sharp melting range typically signifies high purity.
-
Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
-
Solubility Determination
Solubility is a critical property that affects a drug's absorption and bioavailability.
-
Principle: A known amount of the solute is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined.
-
Apparatus: Vials, analytical balance, shaker or agitator, analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure (for Aqueous Solubility):
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water (or a relevant buffer solution).
-
Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid or base in a solution and is crucial for understanding a compound's ionization state at different physiological pH values.
-
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
-
Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium to determine the partition coefficient.
-
Apparatus: Separatory funnel or vials, shaker, analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure:
-
Phase Preparation: n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial and shaken vigorously for a set period to allow for partitioning.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method. The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Biological Context: Inhibition of the PI3K/AKT Signaling Pathway
Derivatives of 2-aminobenzothiazole have been extensively investigated for their potential as anticancer agents. One of the key mechanisms of action for some of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[2][3][4][5][6] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers.[7][8][9]
PI3K/AKT Signaling Pathway
The diagram below illustrates a simplified representation of the PI3K/AKT signaling pathway and the point of intervention for 2-aminobenzothiazole derivatives.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Dimethyl-benzothiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 4,6-Dimethyl-benzothiazol-2-ylamine, a substituted aminobenzothiazole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific analog, this guide integrates established synthetic methodologies for related compounds with computationally predicted structural and spectroscopic data. This approach offers a robust framework for understanding the key molecular features of this compound, thereby facilitating further research and development. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of substituents onto the benzothiazole ring can significantly modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. The 4,6-dimethyl substitution pattern is of particular interest for its potential to enhance binding affinity to biological targets and improve metabolic stability. This guide focuses on elucidating the molecular structure and preferred conformation of this compound.
Molecular Structure and Conformation
The molecular structure of this compound consists of a bicyclic benzothiazole core with methyl groups substituted at positions 4 and 6, and an amino group at position 2.
Predicted Molecular Geometry
In the absence of an experimental crystal structure, the molecular geometry of this compound has been predicted using computational modeling. Density Functional Theory (DFT) calculations suggest a largely planar benzothiazole ring system. The exocyclic amino group is also predicted to be coplanar with the ring, allowing for delocalization of the nitrogen lone pair into the heterocyclic system.
The following diagram illustrates the logical workflow for predicting the molecular structure.
Caption: Workflow for predicting the molecular structure.
Conformational Analysis
Conformational analysis of substituted 2-aminobenzothiazoles has been explored through computational studies. For derivatives with substituents that can rotate, such as a phenyl group attached to the amino nitrogen, the dihedral angle between the benzothiazole ring and the substituent is varied to identify the most stable conformers. In the case of this compound, the primary conformational flexibility would involve the orientation of the amino group protons and any potential interactions with the adjacent methyl group at position 4. Computational scans of the relevant dihedral angles indicate that the planar conformation is the most energetically favorable.
Synthesis
General Synthetic Pathway
The synthesis of this compound would logically start from 3,5-dimethylaniline. The reaction proceeds via an in-situ generated thiocyanogen, which electrophilically attacks the aniline ring, followed by cyclization.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
Based on procedures for similar 2-aminobenzothiazoles, the following protocol is proposed:
-
Preparation of the Reaction Mixture: 3,5-dimethylaniline is dissolved in a suitable solvent, typically glacial acetic acid.
-
Addition of Thiocyanate: Ammonium thiocyanate or potassium thiocyanate is added to the solution.
-
Halogen Addition: A solution of bromine in glacial acetic acid is added dropwise to the stirred mixture, maintaining a low temperature (e.g., 0-5 °C).
-
Reaction: The reaction is allowed to proceed at room temperature for several hours.
-
Work-up: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is neutralized with a base (e.g., ammonia solution) and then purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Data (Predicted)
Due to the absence of published experimental spectra for this compound, the following data are predicted based on computational methods and comparison with the parent compound, 2-aminobenzothiazole, and other methylated derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~165.0 |
| C4 | - | ~132.0 |
| C4-CH₃ | ~2.4 | ~18.0 |
| C5 | ~7.0 | ~122.0 |
| C6 | - | ~135.0 |
| C6-CH₃ | ~2.3 | ~21.0 |
| C7 | ~7.2 | ~120.0 |
| C3a | - | ~130.0 |
| C7a | - | ~150.0 |
| N-H₂ | ~7.5 (broad singlet) | - |
Infrared (IR) Spectroscopy
Table 2: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3400 - 3300 | Asymmetric and symmetric stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 2980 - 2850 | Stretching |
| C=N | 1640 - 1620 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Ring stretching |
| C-N | 1350 - 1250 | Stretching |
| C-S | 700 - 600 | Stretching |
Mass Spectrometry (MS)
The predicted molecular weight of this compound (C₉H₁₀N₂S) is 178.26 g/mol . The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 178.
Potential Applications in Drug Development
The 2-aminobenzothiazole scaffold is a key pharmacophore in various drug discovery programs. The addition of methyl groups at the 4 and 6 positions can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
Caption: Relationship between molecular properties and pharmacological activity.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound. While direct experimental data is limited, a combination of established synthetic principles and computational predictions offers valuable insights into its key characteristics. The provided data and methodologies serve as a foundational resource for researchers and scientists working on the development of novel 2-aminobenzothiazole-based compounds for therapeutic and other applications. Further experimental validation of the predicted data is encouraged to fully elucidate the properties of this promising molecule.
spectral data for 4,6-Dimethyl-benzothiazol-2-ylamine (NMR, IR, Mass Spec)
An in-depth guide to the spectral characterization of 4,6-Dimethyl-benzothiazol-2-ylamine, designed for professionals in research, science, and drug development. This document provides a thorough analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complemented by detailed experimental protocols.
Introduction
This compound is a heterocyclic amine featuring a benzothiazole core. This structural motif is of considerable interest in medicinal chemistry, as it forms the backbone of numerous pharmacologically active compounds. For the unambiguous identification, purity verification, and structural elucidation of this and related molecules, precise spectral characterization is essential throughout the drug discovery and development pipeline. This guide presents the available and predicted spectral data for this compound and describes the methodologies for their acquisition.
Spectral Data Analysis
Although direct experimental spectral data for this compound is not widely available in public databases, data from a closely related derivative, N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine, provides valuable insights into the anticipated spectral features of the core structure. The subsequent sections detail this data and offer predictions for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for detailing the carbon-hydrogen framework of a molecule. The tables below summarize the ¹H and ¹³C NMR data for N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine, with a focus on the assignments for the 4,6-dimethylbenzothiazole core. The spectra were recorded in DMSO-d₆, with the ¹H NMR at 500 MHz and the ¹³C NMR at 125 MHz.[1]
Table 1: ¹H NMR Spectral Data for N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.37 | s | 1H | NH |
| 7.40 | d, J = 7.5 Hz | 2H | Phenyl H |
| 7.33 | t, J = 7.8 Hz | 2H | Phenyl H |
| 7.25 | t, J = 5.0 Hz | 2H | Phenyl H |
| 6.85 | s | 1H | H5 or H7 |
| 4.57 | d, J = 5.0 Hz | 2H | CH₂ |
| 2.41 | s | 3H | 4-CH₃ or 6-CH₃ |
| 2.26 | s | 3H | 4-CH₃ or 6-CH₃ |
Table 2: ¹³C NMR Spectral Data for N-benzyl-4,6-dimethylbenzo[d]thiazol-2-amine [1]
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 165.5 | C2 |
| 149.8 | C7a |
| 139.6 | Phenyl C |
| 130.5 | C4 or C6 |
| 130.4 | C4 or C6 |
| 128.8 | Phenyl C |
| 128.2 | Phenyl C |
| 128.0 | Phenyl C |
| 127.6 | Phenyl C |
| 127.4 | C5 or C7 |
| 118.8 | C3a |
| 48.0 | CH₂ |
| 21.3 | 4-CH₃ or 6-CH₃ |
| 18.6 | 4-CH₃ or 6-CH₃ |
For the parent compound, this compound, the signals corresponding to the benzyl group would not be present. The chemical shifts of the protons and carbons on the benzothiazole core are expected to be similar, though the removal of the electron-withdrawing benzyl group may cause slight upfield shifts for the amine-bearing carbon (C2) and the aromatic protons. In the ¹H NMR spectrum, the two methyl groups would manifest as singlets, while their corresponding carbons would resonate in the aliphatic region of the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups within a molecule. Table 3 outlines the predicted IR absorption bands for this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3450-3250 | Medium-Strong | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2980-2850 | Medium | Aliphatic C-H stretching (CH₃) |
| ~1630 | Strong | C=N stretching (thiazole ring) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~1530 | Medium | N-H bending |
| ~1250 | Medium | C-N stretching |
| ~700 | Medium | C-S stretching |
Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding a molecule's molecular weight and fragmentation patterns. For this compound (C₉H₁₀N₂S), the anticipated molecular weight is approximately 178.26 g/mol . Under electron ionization (EI), a molecular ion peak (M⁺) is expected at an m/z of 178. Key fragmentation pathways are likely to include the loss of methyl radicals and cleavage of the thiazole ring.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
|---|---|
| 178 | [M]⁺ |
| 163 | [M - CH₃]⁺ |
| 136 | [M - CH₃ - HCN]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques discussed.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the resulting solution into a standard 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, contingent on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix intimately with the sample.
-
Transfer the mixture to a pellet press and apply sufficient pressure to form a thin, transparent pellet.
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Position the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
Introduce the sample into the mass spectrometer using a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).
-
Vaporize the sample by heating under high vacuum.
Ionization and Analysis:
-
Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
A detector records the abundance of each ion to generate a mass spectrum.
Logical Workflow
The diagram below illustrates the general workflow for the spectral analysis of a chemical compound such as this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
This technical guide offers a foundational understanding of the spectral properties of this compound. The detailed protocols and workflow are intended to be a practical resource for scientists involved in the synthesis and characterization of novel benzothiazole derivatives for applications in drug discovery and development.
References
solubility profile of 4,6-Dimethyl-benzothiazol-2-ylamine in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4,6-Dimethyl-benzothiazol-2-ylamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from structurally related compounds and outlines a standardized experimental protocol for determining its precise solubility in various solvents.
Predicted Solubility Profile
Based on the known solubility of related aminobenzothiazole compounds, a predictive solubility profile for this compound has been compiled. The parent compound, 2-aminobenzothiazole, is reported to be very slightly soluble in water but freely soluble in organic solvents like alcohol, chloroform, and diethyl ether.[1] Similarly, 6-aminobenzothiazole is slightly soluble in water and soluble in chloroform and methanol.[2] The addition of two methyl groups to the benzothiazole ring in this compound is expected to increase its lipophilicity, likely decreasing its aqueous solubility while maintaining or enhancing its solubility in organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low to Insoluble | The hydrophobic benzothiazole core and methyl groups are expected to dominate, leading to poor aqueous solubility. |
| Methanol | Soluble | Polar protic nature of methanol should facilitate dissolution. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving the compound. |
| Chloroform | Soluble | As a polar aprotic solvent, it is expected to effectively solvate the molecule. |
| Diethyl Ether | Soluble | A common nonpolar solvent that is likely to dissolve the compound. |
| Acetone | Soluble | A polar aprotic solvent that should be effective. |
| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent known for its broad-ranging solvency. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, commonly used for dissolving a wide range of organic compounds. |
| Hexane | Sparingly Soluble to Insoluble | The nonpolar nature of hexane may not be sufficient to overcome the crystal lattice energy of the solid compound. |
| Toluene | Sparingly Soluble | A nonpolar aromatic solvent that may exhibit some solvating power. |
| Concentrated Acids | Soluble | The basic amino group is expected to be protonated in strong acid, forming a more soluble salt.[1] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the shake-flask method, is recommended. This method is a standard procedure for determining the solubility of a compound in a given solvent.[3][4][5]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed to let the undissolved solid settle.
-
For faster separation, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for solubility determination.
Signaling Pathways and Logical Relationships
At present, there are no established signaling pathways directly involving this compound in the public domain. However, the logical relationship for predicting its solubility based on its chemical properties can be visualized.
Caption: Factors influencing predicted solubility.
References
An In-depth Technical Guide to the Synthesis Pathways for Novel 2-Aminobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] This technical guide provides a comprehensive overview of the primary synthesis pathways for novel 2-aminobenzothiazole derivatives, complete with detailed experimental protocols, comparative quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Core Synthesis Methodologies
The synthesis of the 2-aminobenzothiazole core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include classical methods like the Hugerschoff reaction and modern approaches employing metal-catalyzed cross-coupling reactions and microwave-assisted synthesis.
From Substituted Anilines and Thiocyanates
A common and versatile method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid.[4][5]
General Reaction Scheme:
This method is advantageous due to the ready availability of a wide variety of substituted anilines, allowing for the generation of a diverse library of 2-aminobenzothiazole derivatives.
From Arylthioureas (Hugerschoff Reaction and its Modifications)
The oxidative cyclization of N-arylthioureas, known as the Hugerschoff reaction, is a classical and effective method for preparing 2-aminobenzothiazoles.[5] The reaction is typically carried out using bromine in a solvent like chloroform or acetic acid. Modern modifications of this method utilize other oxidizing agents and catalysts to improve yields and reduce the use of hazardous reagents.
General Reaction Scheme:
Metal-Catalyzed Intramolecular C-S Bond Formation
Recent advances in organic synthesis have led to the development of efficient metal-catalyzed methods for the construction of the benzothiazole ring system.[3] These reactions often involve the intramolecular C-S bond formation from an appropriate precursor, such as an N-arylthiourea or a 2-haloaniline derivative. Palladium, copper, and iron catalysts have been successfully employed for this transformation.[3][6]
Key Advantages:
-
High efficiency and yields.
-
Milder reaction conditions compared to classical methods.
-
Greater functional group tolerance.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 2-aminobenzothiazoles.[1][6][7] This technique can significantly reduce reaction times from hours to minutes.
Quantitative Data Summary
The following tables summarize quantitative data for various synthesis methods, providing a comparative overview of their efficiency.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| From Substituted Aniline & Thiocyanate | 4-Substituted anilines, NH4SCN, Br2 | Acetic Acid | Acetic Acid | Ice-cold | - | Good | [4] |
| One-Pot from 2-Iodoaniline & Isothiocyanate | 2-Iodoaniline, Isothiocyanate | CuI (10 mol%) | Water | 90-100 | - | - | [3] |
| One-Pot from 2-Aminobenzenethiol & Isothiocyanate | 2-Aminobenzenethiol, Isothiocyanate | Fe(NO₃)₃·9H₂O (10 mol%) | Water | 80 | - | - | [3] |
| Microwave-Assisted from 2-Bromophenyl Isothiocyanate | 2-Bromophenyl isothiocyanate, Amines | CuI (5 mol%) | Ethanol | 130 | 0.5 | 27-89 | [6] |
| Solid-Phase Synthesis | Resin-bound acyl-isothiocyanate, Anilines | Br2 or I2 | DMF | RT | - | Good | [8] |
| One-Pot from β-naphthol, Aldehydes, & 2-Aminobenzothiazole | β-naphthol, Aromatic aldehydes, 2-Aminobenzothiazole | NBS (0.1 mmol) | Solvent-free | 60 | - | Excellent | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: General Procedure for the Synthesis of N-(1,3-Benzothiazol-2-yl)-2-(substituted amino)acetamide Derivatives (e.g., OMS1-OMS13)[10]
-
Synthesis of 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide (P1): To a stirred solution of 2-aminobenzothiazole (1 equivalent) and triethylamine (1 equivalent) in a suitable solvent (e.g., dioxane or DMF), add chloroacetyl chloride (1 equivalent) dropwise at 0-25 °C. Stir the reaction mixture overnight. Pour the mixture onto ice, and collect the resulting precipitate by filtration to yield the intermediate P1.
-
Synthesis of final compounds (OMS1-OMS13): A mixture of compound P1 (1 equivalent) and the desired amine or piperazine derivative (1-5 equivalents) is prepared in a suitable solvent (e.g., dioxane or DMF).
-
The reaction mixture is heated to reflux (typically 100-200 °C) for a specified period (e.g., 3-4 hours).
-
After cooling, the reaction mixture is poured onto an ice-water mixture.
-
The resulting precipitate is collected by suction filtration, washed with an appropriate solvent (e.g., petroleum ether or acetone) to remove unreacted starting materials, and dried under vacuum.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and GC-MS.[10][11]
Protocol 2: One-Pot Synthesis of 2'-Aminobenzothiazolo-Arylmethyl-2-Naphthols[9]
-
A mixture of β-naphthol (1 mmol), an aromatic aldehyde (1 mmol), 2-aminobenzothiazole (1 mmol), and N-bromosuccinimide (NBS) (0.1 mmol) is stirred at 60 °C under solvent-free conditions.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed with water and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The pure solid product is obtained by recrystallization from ethanol.
Protocol 3: Microwave-Assisted Synthesis of 2-Aminobenzothiazoles[6]
-
A mixture of 2-bromophenyl isothiocyanate (1 equivalent), the desired amine (1.2 equivalents), and CuI (5 mol%) in ethanol is placed in a microwave reactor vial.
-
The reaction mixture is irradiated in a microwave synthesizer at 130 °C for 30 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-aminobenzothiazole derivative.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the synthesis and evaluation of novel 2-aminobenzothiazole derivatives.
Caption: Experimental workflow for the synthesis and evaluation of novel 2-aminobenzothiazole derivatives.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
Biological Activity and Signaling Pathways
Many novel 2-aminobenzothiazole derivatives have been investigated for their potential as anticancer agents.[2][10][12][13] A significant number of these compounds exert their effects by targeting key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway.[10][12][13]
The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that is frequently dysregulated in various cancers.[10] Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3Kα, a key enzyme in this pathway.[12] For instance, compound 8i has demonstrated highly selective and potent inhibition of PI3Kα with an IC50 value of 1.03 nM.[12] This inhibition leads to the downregulation of downstream effectors like p-Akt, ultimately inducing apoptosis and arresting the cell cycle in cancer cells.[12] Similarly, other derivatives like OMS5 and OMS14 have shown significant anticancer activity by potentially targeting components of this pathway.[10][11] The inhibition of the PI3K/AKT/mTOR pathway by these novel compounds underscores their therapeutic potential and provides a clear direction for future drug development efforts.[13]
References
- 1. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. uokerbala.edu.iq [uokerbala.edu.iq]
- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4,6-Dimethyl-2-Benzothiazolamine (CAS 64036-71-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 64036-71-1, identified as 4,6-Dimethyl-2-Benzothiazolamine. This document collates available data on its chemical properties, safety information, synthesis, and its place within the broader research context of benzothiazole derivatives, which have shown potential in therapeutic areas such as oncology and anesthesiology.
It is important to clarify that the initial topic query included "4-phenyl-5-(4-pyridyl)-1,2,4-triazole-3-thiol". This is a distinct chemical compound with a different CAS number and is not the subject of this guide, which will focus exclusively on the chemical corresponding to CAS 64036-71-1.
Chemical Information
Identification
| Identifier | Value |
| CAS Number | 64036-71-1 |
| Chemical Name | 4,6-Dimethyl-2-Benzothiazolamine |
| Synonyms | 4,6-Dimethylbenzothiazol-2-amine, 2-Amino-4,6-dimethylbenzothiazole |
| Molecular Formula | C₉H₁₀N₂S |
| Molecular Weight | 178.25 g/mol |
| InChI Key | JJNKKYPHNWIYFW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)SC(=N2)N |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 335.9 °C at 760 mmHg | [1] |
| Flash Point | 157 °C | [1] |
| Density | 1.263 g/cm³ | [2] |
| Refractive Index | 1.698 | [1] |
| LogP | 3.07650 | [1] |
| PSA (Polar Surface Area) | 67.15 Ų | [1] |
| Storage Temperature | 2-8°C | [3] |
Safety Data
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Eye Irritation | Category 2 |
Note: This classification is based on available safety data sheets for benzothiazole derivatives and may not be exhaustive for this specific compound.
GHS Label Elements
| Element | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Synthesis of 4,6-Dimethyl-2-Benzothiazolamine
Reaction Scheme:
References
An In-depth Technical Guide to 4,6-Dimethyl-benzothiazol-2-ylamine: Discovery, Synthesis, and Biological Significance
This guide provides a comprehensive overview of 4,6-dimethyl-benzothiazol-2-ylamine, a heterocyclic amine belonging to the benzothiazole class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its discovery, synthesis, and known biological context.
Introduction and Discovery
The benzothiazole core is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The discovery and development of 2-aminobenzothiazole derivatives date back to the early 20th century, with significant interest in their therapeutic potential emerging in the 1950s. While a singular "discovery" paper for this compound is not readily identifiable in the surveyed literature, its synthesis and use as a chemical intermediate are documented in various studies, indicating its role as a building block in the creation of more complex molecules with potential therapeutic applications.[1][2] Its chemical identity is well-established with the CAS number 64036-71-1.[3]
The general history of 2-aminobenzothiazoles is rooted in the exploration of heterocyclic chemistry and the quest for novel pharmacophores. These compounds are recognized for their structural versatility and the relative ease of functionalization, making them attractive targets for synthetic chemists.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 64036-71-1 | [3] |
| Molecular Formula | C₉H₁₀N₂S | [3] |
| Molecular Weight | 178.25 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically >95% (commercial) |
Synthesis of this compound
The synthesis of this compound typically follows the well-established route for the preparation of 2-aminobenzothiazoles, which involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen. This process is a variation of the Hugershoff synthesis of 2-aminobenzothiazoles.
General Reaction Scheme
The synthesis can be conceptually broken down into two main steps: the formation of a thiourea intermediate from the aniline, followed by an electrophilic cyclization.
Detailed Experimental Protocol
The following is a representative experimental protocol adapted from general procedures for the synthesis of 2-aminobenzothiazoles.
Materials:
-
4,6-Dimethylaniline
-
Sodium thiocyanate (or Potassium thiocyanate)
-
Glacial Acetic Acid
-
Bromine
-
Sodium hydroxide solution
-
Ethanol
-
Water
Procedure:
-
Thiourea Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-dimethylaniline in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium thiocyanate in water to the cooled aniline solution with continuous stirring.
-
Stir the reaction mixture at room temperature for several hours until the formation of 1-(4,6-dimethylphenyl)thiourea is complete (monitoring by TLC is recommended).
-
-
Cyclization:
-
Cool the reaction mixture containing the thiourea intermediate in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the mixture. The temperature should be maintained below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the crude product.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.
-
Characterization Data:
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to aromatic protons and two methyl groups. |
| ¹³C NMR | Signals for aromatic carbons, methyl carbons, and the carbon of the C-N and C-S bonds in the thiazole ring. |
| Mass Spec. | Molecular ion peak at m/z = 178.25. |
| IR | Characteristic peaks for N-H, C=N, and C-S stretching vibrations. |
Biological Activity and Signaling Pathways
While specific biological studies focusing exclusively on this compound are limited in the publicly available literature, the broader class of 2-aminobenzothiazoles has been extensively investigated for a variety of pharmacological activities. These compounds are known to interact with a range of biological targets, leading to diverse therapeutic effects.
General Biological Activities of 2-Aminobenzothiazoles
Derivatives of 2-aminobenzothiazole have been reported to exhibit activities including:
-
Anticancer: Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by targeting various protein kinases and other signaling pathways involved in cancer cell proliferation and survival.[4][6][7]
-
Antibacterial: The benzothiazole scaffold is present in several antibacterial agents.[8]
-
Antitubercular: Some derivatives have shown promising activity against Mycobacterium tuberculosis.[8]
-
Anti-inflammatory: Certain 2-aminobenzothiazole compounds have been investigated for their anti-inflammatory properties.[9]
-
Antidiabetic: There is emerging research on the potential of 2-aminobenzothiazole derivatives as antidiabetic agents, with some compounds showing activity as aldose reductase inhibitors.[10]
Potential Signaling Pathways
The diverse biological activities of 2-aminobenzothiazoles suggest their interaction with multiple signaling pathways. A generalized diagram illustrating potential target classes is shown below.
It is important to note that the specific signaling pathways modulated by this compound have not been explicitly elucidated and would require dedicated biological investigation.
Conclusion
This compound is a well-characterized chemical entity within the versatile class of 2-aminobenzothiazoles. While its primary role to date has been as a synthetic intermediate, the extensive biological activities of the broader benzothiazole family suggest that this specific derivative may also possess interesting pharmacological properties. This guide provides a foundational understanding of its history, synthesis, and potential biological relevance, serving as a valuable resource for researchers interested in exploring the therapeutic potential of novel benzothiazole derivatives. Further investigation is warranted to fully characterize the biological activity profile of this compound and its potential applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 3. scbt.com [scbt.com]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajesm.in [iajesm.in]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
The Benzothiazole Scaffold: A Comprehensive Technical Guide to Theoretical Studies and Computational Modeling in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a prominent scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This wide range of biological activities has spurred extensive research into understanding the structure-activity relationships (SAR) of benzothiazole derivatives, with the goal of designing more potent and selective therapeutic agents. Theoretical studies and computational modeling have become indispensable tools in this endeavor, providing deep insights into the molecular properties of these compounds and their interactions with biological targets.
This in-depth technical guide provides a comprehensive overview of the theoretical and computational approaches used to study benzothiazole derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the methodologies of key computational and experimental techniques, presenting quantitative data in a clear and accessible format, and visualizing complex biological pathways and experimental workflows.
Theoretical Studies: Unveiling Molecular Properties
Theoretical studies, primarily based on quantum mechanics, are fundamental to understanding the intrinsic electronic and structural properties of benzothiazole derivatives. Density Functional Theory (DFT) is a widely employed method in this domain.
Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of benzothiazole derivatives, DFT is used to calculate a variety of molecular properties that are crucial for predicting their reactivity and biological activity.
Key parameters calculated using DFT include:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms in a molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, including biological targets.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index are calculated from HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.
Table 1: Representative DFT-Calculated HOMO-LUMO Energy Gaps for Benzothiazole Derivatives
| Compound | Substituent at C2 | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 1 | -H | -6.23 | -1.48 | 4.75 | [1] |
| 2 | -NH2 | -5.67 | -1.12 | 4.55 | [2] |
| 3 | -OH | -5.89 | -1.35 | 4.54 | [2] |
| 4 | -SCH3 | -5.71 | -1.52 | 4.19 | [2] |
| 5 | -CF3 | -6.89 | -2.43 | 4.46 | [1] |
Computational Modeling in Drug Discovery
Computational modeling plays a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds. For benzothiazole derivatives, several computational techniques are routinely applied.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a benzothiazole derivative) when bound to a second molecule (the receptor, e.g., a protein target) to form a stable complex. It is a powerful tool for understanding the binding mode of a ligand and for virtual screening of large compound libraries.
The docking process involves two main steps:
-
Sampling: Generating a variety of possible conformations of the ligand within the binding site of the receptor.
-
Scoring: Estimating the binding affinity for each conformation using a scoring function, which typically considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
Docking studies have been instrumental in identifying potential protein targets for benzothiazole derivatives and in explaining their mechanism of action. For example, docking studies have revealed that certain benzothiazole derivatives can bind to the ATP-binding site of protein kinases, inhibiting their activity and leading to anticancer effects.[3]
Table 2: Molecular Docking Scores and Biological Activity of Benzothiazole Derivatives
| Target Protein (PDB ID) | Benzothiazole Derivative | Docking Score (kcal/mol) | In Vitro Activity (IC50) | Reference |
| p56lck (1QPC) | Compound 1 | - | Competitive inhibitor | [4] |
| VEGFR-2 | Compound 7 | -173.88 (MolDock) | - | [4] |
| Dihydroorotase | Compound 3 | - | 45 nmol/min/mg protein | [5] |
| Dihydroorotase | Compound 4 | - | 60 nmol/min/mg protein | [5] |
| DHPS (3TYE) | Compound 16b | - | 7.85 µg/mL | [6] |
| DHPS (3TYE) | Compound 16a | - | 11.17 µg/mL | [6] |
| DHPS (3TYE) | Compound 16c | - | 11.03 µg/mL | [6] |
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a regression or classification model that can be used to predict the activity of new, unsynthesized compounds.
The development of a QSAR model typically involves the following steps:
-
Data Set Preparation: A diverse set of compounds with known biological activities is collected.
-
Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.
-
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
QSAR studies on benzothiazole derivatives have been successful in identifying the key structural features that govern their anticancer and antimalarial activities.[7][8]
Signaling Pathways Modulated by Benzothiazole Derivatives
Several benzothiazole derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for rational drug design.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature of many cancers. Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT pathway.[9]
Caption: PI3K/AKT signaling pathway and its inhibition by benzothiazole derivatives.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in regulating gene expression involved in cell proliferation, survival, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is observed in many human cancers. Benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. dasher.wustl.edu [dasher.wustl.edu]
- 4. neovarsity.org [neovarsity.org]
- 5. medium.com [medium.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 9. atcc.org [atcc.org]
- 10. neovarsity.org [neovarsity.org]
A Technical Guide to the Preliminary In-Vitro Screening of 4,6-Dimethyl-benzothiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4,6-Dimethyl-benzothiazol-2-ylamine belongs to the 2-aminobenzothiazole class, a group of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. Benzothiazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties[1][2][3][4]. Their therapeutic potential often stems from their ability to interact with various biological targets, such as protein kinases involved in cell signaling pathways[1][5].
This technical guide outlines a comprehensive strategy for the preliminary in-vitro screening of this compound to assess its potential as a therapeutic agent. The methodologies and pathways described are based on established screening protocols for the broader 2-aminobenzothiazole class, providing a robust framework for initial efficacy and mechanism-of-action studies.
General Experimental Workflow
The preliminary screening process for a novel compound like this compound typically follows a tiered approach, starting with broad cytotoxicity screening, followed by more specific functional and mechanistic assays.
Caption: A generalized workflow for the in-vitro screening of this compound.
Potential Biological Activities and Data Presentation
Based on extensive research into the 2-aminobenzothiazole scaffold, preliminary screening should focus on anticancer and antimicrobial activities. Derivatives have shown significant potency against various cancer cell lines and bacterial strains[1][5][6]. The quantitative results of these assays, typically IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, should be tabulated for clear comparison.
Table 1: Representative Antiproliferative Activity of 2-Aminobenzothiazole Derivatives Against Human Cancer Cell Lines Note: Data presented here is for structurally related 2-aminobenzothiazole derivatives to provide a reference for expected potency. Specific values for this compound must be determined experimentally.
| Compound ID | Modification | Cell Line | Assay Type | IC50 (µM) | Reference |
| OMS5 | 4-Nitroaniline derivative | A549 (Lung) | MTT | 22.13 | [1] |
| OMS14 | Piperazine-4-nitroaniline derivative | MCF-7 (Breast) | MTT | 61.03 | [1] |
| Compound 13 | N-substituted derivative | HCT116 (Colon) | Not Specified | 6.43 | [5] |
| Compound 20 | Thiazolidinedione hybrid | HepG2 (Liver) | Not Specified | 9.99 | [5] |
| Compound 24 | 1,3,4-Oxadiazole hybrid | C6 (Glioma) | Not Specified | 4.63 | [5] |
Table 2: Representative Antimicrobial Activity of 2-Aminobenzothiazole Derivatives Note: This table provides reference MIC values for related compounds to guide the experimental design for this compound.
| Compound ID | Modification | Organism | MIC (µM) | Reference |
| Compound 4 | Analog | M. tuberculosis (LepB-UE) | 14 | [6] |
| Compound 8 | Analog | M. tuberculosis (WT) | 27 | [6] |
| Compound 22 | Methylated Oxazole | M. tuberculosis (WT) | 10 | [6] |
| Various | Hydrazine carboxamide | S. aureus, E. coli, Fungi | 12.5 - 100 µg/mL | [4] |
Experimental Protocols
Detailed and reproducible protocols are critical for accurate screening. Below are standard methodologies for key assays.
Antiproliferative MTT Assay
This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.
-
Cell Culture : Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the media in the wells with the drug-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Culture : Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) in appropriate broth (e.g., Mueller-Hinton, Middlebrook 7H9) to the logarithmic phase.
-
Compound Preparation : Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation : Adjust the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well.
-
Controls : Include a positive control (bacteria with no drug) and a negative control (broth only). A standard antibiotic (e.g., Gentamicin, Rifampicin) should be used as a reference.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis : The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Signaling Pathways
Anticancer 2-aminobenzothiazole derivatives frequently exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are common targets[1][2].
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by benzothiazole derivatives.
A follow-up Western blot analysis can confirm the inhibition of these pathways by measuring the phosphorylation status of key proteins like Akt and ERK in treated versus untreated cells. This provides crucial mechanistic insight into the compound's mode of action.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Dimethyl-benzothiazol-2-ylamine
Abstract
This document provides a comprehensive, detailed protocol for the laboratory synthesis of 4,6-Dimethyl-benzothiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the established Hugershoff reaction, involving the formation of an N-arylthiourea intermediate from 2,4-dimethylaniline, followed by oxidative cyclization. This protocol is intended for researchers, scientists, and professionals in drug development, offering clear, step-by-step instructions, safety guidelines, and characterization methods.
Introduction
2-Aminobenzothiazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including potential anticancer, antibacterial, antitubercular, and anti-inflammatory properties.[1][2][3] this compound, a specific derivative within this class, serves as a valuable building block and intermediate in the synthesis of more complex bioactive molecules.[4] Its structural scaffold is a key feature in various compounds explored in drug discovery programs.[5]
This protocol details a reliable and reproducible method for synthesizing this compound, adapted from well-established procedures for analogous compounds.[6][7] The method involves a two-step process: the formation of 1-(2,4-dimethylphenyl)thiourea from 2,4-dimethylaniline (2,4-xylidine), followed by an intramolecular electrophilic cyclization to yield the target benzothiazole.
Chemical Properties and Data
The key physical and chemical properties of the target compound and its primary precursor are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 64036-71-1 | [8][9][10] |
| Molecular Formula | C₉H₁₀N₂S | [8][9][10] |
| Molecular Weight | 178.25 g/mol | [8][10] |
| Density | 1.263 g/cm³ | [8] |
| Boiling Point | 335.9 °C at 760 mmHg | [8] |
| Flash Point | 157 °C | [8] |
| Appearance | Expected to be a pale yellow or off-white solid | (Inferred) |
Synthesis Workflow Diagram
The synthesis of this compound proceeds via a two-step reaction pathway, as illustrated below.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a procedure for a structurally similar compound and should be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).[6]
Materials and Equipment
Table 2: List of Required Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Amount |
| 2,4-Dimethylaniline | C₈H₁₁N | 95-68-1 | 121.18 | 0.5 mol (60.6 g) |
| Sodium Thiocyanate | NaSCN | 540-72-7 | 81.07 | 0.55 mol (44.6 g) |
| Sulfuric Acid (conc.) | H₂SO₄ | 7664-93-9 | 98.08 | 0.275 mol (15 mL) |
| Sulfuryl Chloride | SO₂Cl₂ | 7791-25-5 | 134.97 | 0.67 mol (54 mL) |
| Chlorobenzene | C₆H₅Cl | 108-90-7 | 112.56 | 350 mL |
| Ammonium Hydroxide (conc.) | NH₄OH | 1336-21-6 | 35.04 | ~100 mL |
| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | As needed |
| Activated Carbon (Norit) | C | 7440-44-0 | 12.01 | ~5 g |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | As needed |
Equipment:
-
1-L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Synthesis Procedure
Step 1: Formation of 1-(2,4-dimethylphenyl)thiourea
-
Set up the 1-L three-necked flask with a stirrer, reflux condenser, thermometer, and dropping funnel.
-
In the flask, dissolve 60.6 g (0.5 mol) of 2,4-dimethylaniline in 350 mL of chlorobenzene.[8]
-
While stirring, slowly add 15 mL (0.275 mol) of concentrated sulfuric acid from the dropping funnel over 5-10 minutes. A finely divided precipitate of 2,4-dimethylaniline sulfate will form.
-
Add 44.6 g (0.55 mol) of sodium thiocyanate to the suspension.[6]
-
Heat the mixture to an internal temperature of 100°C using a heating mantle or oil bath and maintain this temperature for 3 hours with continuous stirring. The solid will gradually dissolve, forming the thiourea intermediate in solution.
Step 2: Oxidative Cyclization and Product Isolation
-
Cool the reaction mixture to 30°C.
-
Add 54 mL (0.67 mol) of sulfuryl chloride via the dropping funnel over approximately 15 minutes. The temperature should be monitored and controlled to not exceed 50°C, using an ice bath if necessary.
-
After the addition is complete, keep the mixture at 50°C for 2 hours. Hydrogen chloride gas will evolve during this time. The reaction is complete when gas evolution ceases.
-
Cool the mixture and filter the solid residue using a Büchner funnel.
-
Dissolve the collected solid residue in 500 mL of hot water. Use a steam current to remove any residual chlorobenzene solvent.
-
Filter the hot aqueous solution to remove any insoluble impurities.
-
Make the clear filtrate alkaline to litmus paper by adding concentrated ammonium hydroxide (approx. 100 mL). The crude this compound will precipitate.
-
Filter the precipitated product, wash it with 100 mL of water, and allow it to air dry partially.
Purification
-
Dissolve the crude product in a minimal amount of hot ethanol (e.g., 150-200 mL).
-
Add approximately 5 g of activated carbon (Norit) to the hot solution to decolorize it.
-
Filter the hot suspension to remove the activated carbon.
-
To the hot filtrate, add an equal volume of hot water and stir vigorously while cooling the mixture rapidly in an ice bath.
-
A pale yellow or off-white granular product should crystallize. Allow it to stand for 30 minutes in the ice bath.
-
Collect the purified crystals by filtration, wash with a small amount of cold 30% ethanol, and dry to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. The exact value should be determined experimentally and compared to literature if available. |
| ¹H NMR | The spectrum should show distinct peaks corresponding to the aromatic protons and the two methyl groups on the benzene ring, as well as the amine protons. |
| ¹³C NMR | The spectrum should show the correct number of carbon signals for the unique carbon atoms in the molecule. |
| Mass Spectrometry | The mass spectrum should display a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (m/z ≈ 178.25).[11] |
| FT-IR | Characteristic peaks for N-H stretching (amine), C=N stretching (thiazole ring), and aromatic C-H bending should be observed.[11] |
Safety and Handling
-
2,4-Dimethylaniline: Toxic, irritant, and suspected carcinogen. Handle with extreme care.
-
Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.
-
Sulfuryl Chloride: Corrosive and lachrymator. Reacts violently with water.
-
Chlorobenzene: Flammable liquid and harmful if inhaled or absorbed through the skin.
-
Ammonium Hydroxide: Corrosive and causes severe skin and eye irritation.
-
The entire procedure must be conducted in a well-ventilated chemical fume hood.[8]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Dispose of all chemical waste in accordance with institutional and local regulations.[8]
Potential Applications and Further Research
The synthesized this compound can be used as an intermediate in the development of novel therapeutic agents. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1][12][13] Further research could involve modifying the amine group or the benzothiazole ring to explore structure-activity relationships (SAR) for specific biological targets, such as those involved in tuberculosis or cancer.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. nbinno.com [nbinno.com]
- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 8. 2-Benzothiazolamine,4,6-dimethyl- | CAS#:64036-71-1 | Chemsrc [chemsrc.com]
- 9. pschemicals.com [pschemicals.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Investigating 4,6-Dimethyl-benzothiazol-2-ylamine in Cancer Research
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including notable anticancer properties.[1] These derivatives have been investigated for their ability to target various key pathways involved in tumor growth, proliferation, and survival. While extensive research exists for the 2-aminobenzothiazole class, public domain data specifically detailing the anticancer applications of 4,6-Dimethyl-benzothiazol-2-ylamine is limited.
These application notes, therefore, provide a framework for the investigation of this compound, drawing upon the established mechanisms and experimental data from structurally related analogues, particularly other dimethyl-benzothiazole derivatives and the broader compound class. The provided protocols and data serve as a guide for researchers to evaluate its potential as a novel anticancer agent.
Potential Mechanisms of Action
Derivatives of 2-aminobenzothiazole exert their anticancer effects by modulating a variety of signaling pathways critical for cancer cell survival and proliferation. Research on close analogues suggests that potential targets for this compound could include:
-
Protein Kinase Inhibition: Many 2-aminobenzothiazole compounds are potent inhibitors of various protein kinases.[1] This includes receptor tyrosine kinases like EGFR, VEGFR-2, and c-MET, as well as intracellular serine/threonine kinases such as PI3K, AKT, and RAF.[1][2][3] Inhibition of these pathways can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, making it a primary target for investigation.[2]
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of Bcl-2 family proteins and activating caspases.[4]
-
Cell Cycle Arrest: By interfering with cyclin-dependent kinases (CDKs), these molecules can halt the cell cycle, typically at the G2/M phase, preventing cancer cell division.[3]
Quantitative Data from Structurally Related Compounds
To provide a benchmark for potential efficacy, the following table summarizes the cytotoxic activity (IC₅₀ values) of closely related dimethyl-benzothiazole derivatives and other representative 2-aminobenzothiazole compounds against various human cancer cell lines. The data indicates that dimethyl substitutions on the benzothiazole ring are associated with potent anticancer activity.[3]
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,6-Dimethyl-benzothiazole Derivative (Compound 27) | EBC-1 (Lung) | 14.6 - 18.8 | [3] |
| 5,6-Dimethyl-benzothiazole Derivative (Compound 27) | MKN-45 (Gastric) | 15.0 - 18.7 | [3] |
| 5,6-Dimethyl-benzothiazole Derivative (Compound 4g) | HT-1376 (Bladder) | 26.51 | [5] |
| Hydrazine-benzothiazole Derivative (Compound 11) | HeLa (Cervical) | 2.41 | [6] |
| Pyrimidine-carbonitrile-benzothiazole (Compound 36) | Multiple Lines | Potent Activity | [6] |
| Sulphonamide-benzothiazole Derivative (Compound 40) | MCF-7 (Breast) | 34.5 | [6] |
Visualized Pathways and Workflows
The following diagrams illustrate a potential mechanism of action and a typical experimental workflow for evaluating the anticancer properties of a novel 2-aminobenzothiazole derivative.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for anticancer drug screening.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is <0.5%.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Analysis of Protein Expression by Western Blot
Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway (e.g., PI3K/AKT).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Harvest and lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software to determine changes in protein expression or phosphorylation levels relative to the control.
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces apoptosis and/or causes cell cycle arrest.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
PI/RNase Staining Buffer for cell cycle analysis
-
Flow cytometer
Procedure (Apoptosis):
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Procedure (Cell Cycle):
-
Cell Treatment & Harvesting: Treat and harvest cells as described above.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer. Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-Dimethyl-benzothiazol-2-ylamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4,6-dimethyl-benzothiazol-2-ylamine, a key heterocyclic building block. The protocols detailed below are foundational for the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and materials science. The inherent reactivity of the 2-amino group, coupled with the substituted benzothiazole core, allows for a multitude of chemical transformations.
Introduction to this compound
This compound is a substituted aromatic heterocyclic amine. The benzothiazole scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The methyl groups at the 4 and 6 positions of the benzene ring can influence the molecule's lipophilicity, solubility, and metabolic stability, potentially enhancing the pharmacokinetic profile of its derivatives. The primary amino group at the 2-position is a versatile functional handle for a variety of chemical reactions, making this compound an attractive starting material for the synthesis of compound libraries for drug discovery and development.
Key Synthetic Applications
This compound serves as a precursor for the synthesis of several important classes of organic compounds, including:
-
Schiff Bases: Formed by the condensation of the primary amino group with various aldehydes and ketones. These imines are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of other heterocyclic systems like thiazolidinones.
-
Azo Dyes: The amino group can be diazotized and coupled with electron-rich aromatic compounds to produce intensely colored azo dyes, which have applications in materials science and as potential biological stains or photodynamic therapy agents.
-
Amides and Sulfonamides: Acylation and sulfonylation of the 2-amino group lead to the formation of stable amide and sulfonamide linkages, respectively. This is a common strategy in medicinal chemistry to explore structure-activity relationships.
-
Multicomponent Reaction Products: The compound can participate in one-pot multicomponent reactions to generate complex heterocyclic structures, offering an efficient route to novel molecular scaffolds.[3][4][5]
Experimental Protocols
The following protocols are generalized procedures for key transformations involving this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: Synthesis of Schiff Bases
This protocol describes the general procedure for the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base (an imine).
Reaction Scheme:
Caption: General synthesis of Schiff bases.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., vanillin, benzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst) or Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 10 mmol of the desired aromatic aldehyde.
-
Add a few drops of glacial acetic acid or piperidine as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. Recrystallize from a suitable solvent (e.g., ethanol, carbon tetrachloride) if further purification is needed.[6]
Quantitative Data for Analogous Schiff Base Syntheses:
| Starting 2-Aminobenzothiazole | Aldehyde | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-6-chlorobenzothiazole | o-Vanillin | Piperidine | 3 | Not specified | [6] |
| 2-Amino-6-bromobenzothiazole | o-Vanillin | Piperidine | 3 | Not specified | [6] |
| 2-Amino-6-methylbenzothiazole | o-Vanillin | Piperidine | 3 | Not specified | [6] |
| 4,6-Difluoro-2-aminobenzothiazole | 4-Chlorobenzaldehyde | Acetic Acid | 6-8 | 70-85 | [7] |
| 4,6-Difluoro-2-aminobenzothiazole | 4-Nitrobenzaldehyde | Acetic Acid | 6-8 | 70-85 | [7] |
Protocol 2: Synthesis of Azo Dyes
This protocol outlines the diazotization of this compound and subsequent coupling with a suitable aromatic coupling agent to form an azo dye.
Workflow Diagram:
Caption: Workflow for azo dye synthesis.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Coupling agent (e.g., phenol, β-naphthol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring apparatus
Procedure:
-
Diazotization:
-
Dissolve 10 mmol of this compound in a mixture of concentrated HCl (5 mL) and water (10 mL) in a beaker. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (10 mmol) in water (5 mL).
-
Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
Prepare a solution of the coupling agent (10 mmol) in 10% aqueous sodium hydroxide (20 mL) and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.
-
-
Isolation:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Quantitative Data for Analogous Azo Dye Syntheses:
| Diazo Component | Coupling Component | Yield (%) | Reference |
| 2-Amino-6-substituted benzothiazoles | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Not specified | [8] |
| 2-Amino-6-chlorobenzothiazole | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | 62 | [9] |
| Substituted anilines | 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Not specified | [9] |
Protocol 3: Participation in Multicomponent Reactions (Exemplified by a Four-Component Reaction)
This protocol provides a general method for a one-pot, four-component reaction involving this compound, an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic secondary amine to synthesize functionalized 2-pyrrolidinones.[3][10][11]
Logical Relationship Diagram:
Caption: Components of a four-component reaction.
Materials:
-
This compound
-
Aromatic aldehyde
-
Dimethyl acetylenedicarboxylate (DMAD) or Diethyl acetylenedicarboxylate (DEAD)
-
Cyclic secondary amine (e.g., piperidine, pyrrolidine)
-
Ethanol
-
p-Toluenesulfonic acid (p-TsOH) (optional, can alter the product)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (2.0 mmol), the aromatic aldehyde (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), and the cyclic secondary amine (3.0 mmol) to ethanol (10.0 mL).[11]
-
Stir the mixture at room temperature for approximately 20 minutes.
-
Heat the reaction mixture to 50–60 °C and continue stirring for 48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling or after partial evaporation of the solvent.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize from a suitable solvent for further purification.
Quantitative Data for an Analogous Four-Component Reaction:
| Aldehyde | Cyclic Amine | Yield (%) | Reference |
| Benzaldehyde | Piperidine | 58 | [3] |
| m-Methylbenzaldehyde | Piperidine | 72 | [3] |
| p-Methylbenzaldehyde | Piperidine | 55 | [3] |
| p-Chlorobenzaldehyde | Piperidine | 53 | [3] |
| Benzaldehyde | Morpholine | 66 | [3] |
Note on Protocol Adaptation: The provided protocols and quantitative data are based on established procedures for 2-aminobenzothiazoles and their substituted analogs. While this compound is expected to behave similarly, minor adjustments to reaction times, temperatures, and purification methods may be necessary to optimize the outcomes for this specific substrate. It is recommended to perform small-scale test reactions to determine the optimal conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Aminoazoles/azines: key reaction partners for multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. View of Synthesis, Characterization and Biological Screening of Schiff bases derived from 4, 6-difluoro-2-amino Benzothiazole [medwinpublisher.org]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acu.edu.in [acu.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 4,6-Dimethyl-benzothiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyl-benzothiazol-2-ylamine is a substituted aminobenzothiazole, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and reliable quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control.
This document provides detailed application notes and experimental protocols for the quantification of this compound. While specific validated methods for this exact molecule are not widely published, the following protocols are based on established and validated methods for the closely related compound, 2-aminobenzothiazole, and other aminothiazole derivatives.[1][2] These methods are readily adaptable and provide a strong foundation for the development and validation of a specific assay for this compound.
The primary recommended analytical techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, particularly in complex biological matrices.
Comparative Quantitative Data
The following table summarizes typical performance characteristics that can be expected when adapting and validating the described methods for this compound. These values are derived from published data for analogous compounds and should be established specifically for this compound during method validation.[1][2]
| Parameter | Method 1: HPLC-UV | Method 2: LC-MS/MS |
| Instrumentation | HPLC with UV Detector | LC with Triple Quadrupole MS |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~20 - 50 ng/mL | ~0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% |
| Selectivity | Moderate | High |
| Application | Purity, in-process control, formulations | Bioanalysis, trace-level quantification |
Experimental Workflows and Logical Relationships
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
The general procedure for sample analysis, regardless of the chosen detection method, follows a standardized workflow.
Experimental Protocols
Disclaimer: The following protocols are adapted from methods for structurally similar compounds and must be fully validated for the quantification of this compound according to ICH guidelines or other relevant regulatory standards.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance, and pharmaceutical formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. A typical starting gradient could be 30:70 (v/v) acetonitrile:aqueous, adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax), which is anticipated to be around 270-280 nm based on the aminobenzothiazole chromophore.[2]
-
Injection Volume: 10 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Formulations (e.g., Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, dissolve in a suitable solvent, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
3. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices such as plasma, serum, or urine, offering high sensitivity and selectivity.
1. Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient program should be developed to ensure optimal separation from matrix components. A starting point could be a linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ of this compound (C₉H₁₀N₂S, MW: 178.25), which is m/z 179.2. Product ions for fragmentation would need to be determined by infusing a standard solution and optimizing collision energy.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking the stock solution into the appropriate biological matrix (e.g., blank plasma) to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation (Protein Precipitation for Plasma/Serum):
-
To 100 µL of plasma or serum sample (or calibration standard), add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
3. Analysis and Quantification:
-
Inject the prepared calibration standards to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.
-
Inject the prepared samples.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Conclusion
The analytical methods outlined in these application notes provide a robust starting point for the quantitative analysis of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, with HPLC-UV being a reliable and cost-effective method for less complex samples and LC-MS/MS offering the necessary sensitivity and selectivity for bioanalytical studies. It is imperative that these methods are fully validated for the specific matrix and intended use to ensure the generation of accurate and reproducible data.
References
Application Notes and Protocols for Purity Analysis of 2-Aminobenzothiazoles by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the determination of purity for 2-aminobenzothiazole and its derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended to serve as a comprehensive guide for analytical chemists and quality control specialists in pharmaceutical and chemical research environments.
High-Performance Liquid Chromatography (HPLC-UV) Method
The HPLC-UV method is a robust and widely used technique for the routine purity assessment and quantification of 2-aminobenzothiazole in various sample matrices.[1] This method offers excellent precision and accuracy for the determination of the main component and its related impurities.
Experimental Protocol
Instrumentation:
-
HPLC system equipped with a UV detector and a data acquisition and processing software.
-
Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or Formic acid
-
2-Aminobenzothiazole reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% (v/v) orthophosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). An isocratic elution with 55% Mobile Phase A and 45% Mobile Phase B can be employed.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 272 nm[2]
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
Procedure:
1. Mobile Phase Preparation:
- To prepare Mobile Phase A, add 1.0 mL of orthophosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
- Degas both mobile phases using sonication or vacuum filtration before use.[1]
2. Standard Solution Preparation:
- Prepare a stock solution of 2-aminobenzothiazole reference standard at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.[1]
- Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.[1]
3. Sample Preparation:
- Accurately weigh and dissolve the 2-aminobenzothiazole sample in the mobile phase or a compatible solvent to achieve a final concentration within the calibration range.
4. Analysis and Data Processing:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to generate a calibration curve by plotting the peak area versus concentration.
- Inject the sample solutions.
- Determine the concentration of 2-aminobenzothiazole in the sample using the calibration curve. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
HPLC Experimental Workflow
Caption: Workflow for the purity analysis of 2-aminobenzothiazole by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. It can be used for the purity analysis of 2-aminobenzothiazole, especially for identifying volatile impurities. Derivatization may sometimes be employed to improve the chromatographic properties of the analyte.[1]
Experimental Protocol
Instrumentation:
-
GC-MS system with a suitable capillary column and data acquisition and processing software.
-
Capillary Column: 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
Reagents and Materials:
-
Dichloromethane or Ethyl acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
2-Aminobenzothiazole reference standard
-
Derivatizing agent (e.g., silylating agent, if necessary)
Chromatographic and Mass Spectrometric Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification.
-
Procedure:
1. Standard Solution Preparation:
- Prepare a stock solution of the 2-aminobenzothiazole reference standard at a concentration of 1 mg/mL in a suitable volatile organic solvent like dichloromethane or ethyl acetate.
- Prepare a series of calibration standards by serial dilution of the stock solution.
2. Sample Preparation:
- Dissolve the 2-aminobenzothiazole sample in the chosen solvent to a concentration within the calibration range.
- If derivatization is required, react the sample and standards with the derivatizing agent according to an established protocol.
3. Analysis and Data Processing:
- Inject the prepared standard and sample solutions into the GC-MS system.
- For quantitative analysis, generate a calibration curve based on the peak areas of a characteristic ion of 2-aminobenzothiazole.
- Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
- Calculate the purity of the sample based on the area normalization of the main peak relative to the total ion chromatogram (TIC) area.
GC-MS Experimental Workflow
Caption: Workflow for the purity analysis of 2-aminobenzothiazole by GC-MS.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] The following table summarizes the key quantitative parameters for the different analytical techniques used for 2-aminobenzothiazole quantification.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS & SPE-LC-HRMS |
| Linearity Range | Typically in the µg/mL to mg/mL range.[1] | Typically in the ng/mL to µg/mL range. | 0.5 - 500 µg/L (in solution); 1.25 - 1250 ng/mL (in rat plasma for a derivative).[1] |
| Limit of Detection (LOD) | Typically in the µg/mL range. | Expected to be in the low ng/mL range. | 0.07 ng/mL (in human urine); 0.1 µg/L (instrumental).[1] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range. | Expected to be in the ng/mL range. | 0.5 µg/L (instrumental).[1] |
| Accuracy (% Recovery) | 80-110% is generally acceptable. | 80-120% is a common target. | Apparent recoveries of 22-69% in complex matrices like fish and dust have been reported. |
| Precision (%RSD) | < 2% for instrumental precision, < 15% for inter-day precision is often targeted.[1] | < 15% is generally acceptable. | Not explicitly stated. |
Method Validation Principles
A generalized workflow for the validation of these analytical methods is depicted below. The validation process ensures that the analytical method is suitable for its intended purpose.
Caption: General workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | MDPI [mdpi.com]
Application Notes and Protocols: 4,6-Dimethyl-benzothiazol-2-ylamine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4,6-dimethyl-benzothiazol-2-ylamine as a versatile ligand in coordination chemistry. This document details its synthesis, the preparation of its metal complexes, and its potential applications, with a focus on its biological activity. The protocols provided are based on established methods for analogous 2-aminobenzothiazole derivatives and serve as a guide for experimental work.
Introduction
This compound is a heterocyclic compound featuring a benzothiazole core, which is a prominent scaffold in medicinal chemistry.[1][2] The presence of both endocyclic (thiazole nitrogen and sulfur) and exocyclic (amino) donor atoms makes it an excellent chelating agent for a variety of metal ions.[2] The coordination of this ligand to metal centers can significantly enhance its inherent biological properties, leading to the development of novel therapeutic and diagnostic agents.[1] The methyl groups at the 4 and 6 positions can influence the electronic properties and steric hindrance of the ligand, potentially fine-tuning the stability and reactivity of its metal complexes.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of a substituted thiourea, a common method for preparing 2-aminobenzothiazole derivatives.[3] A plausible synthetic route starts from 3,5-dimethylaniline.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Dimethylaniline
-
Sodium thiocyanate (NaSCN)
-
Sulfuryl chloride (SO₂Cl₂) or Bromine (Br₂)
-
Chlorobenzene (or another suitable solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Activated carbon (e.g., Norit)
Procedure:
-
Formation of the Thiourea Intermediate:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 3,5-dimethylaniline (1 mole) in chlorobenzene.
-
Slowly add concentrated sulfuric acid (0.55 moles) dropwise to form the aniline sulfate salt.
-
To this suspension, add sodium thiocyanate (1.1 moles) and heat the mixture at approximately 100°C for 3 hours to form the corresponding N-(3,5-dimethylphenyl)thiourea.[3]
-
-
Cyclization to form the Benzothiazole Ring:
-
Cool the reaction mixture to 30°C.
-
Carefully add sulfuryl chloride (1.34 moles) over 15 minutes, ensuring the temperature does not exceed 50°C.[3] Alternatively, bromine in acetic acid can be used for cyclization.
-
Maintain the mixture at 50°C for 2 hours until the evolution of HCl gas ceases.
-
-
Isolation and Purification:
-
Remove the chlorobenzene by filtration.
-
Make the resulting solution alkaline with concentrated ammonium hydroxide to precipitate the crude this compound.
-
Filter the precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from hot ethanol, using activated carbon to decolorize the solution if necessary.
-
Cool the solution to induce crystallization, filter the purified product, wash with cold ethanol, and dry under vacuum.
-
Coordination Chemistry and Synthesis of Metal Complexes
This compound can coordinate to metal ions through the thiazole nitrogen (N-3) and/or the exocyclic amino group (NH₂). The formation of Schiff base derivatives by condensation of the amino group with aldehydes or ketones can introduce additional coordination sites and further diversify the chemistry of the resulting complexes.[2]
General Experimental Protocol: Synthesis of a Metal(II) Complex
Materials:
-
This compound (ligand, L)
-
A metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Preparation of Ligand and Metal Salt Solutions:
-
Dissolve the ligand (2 molar equivalents) in hot ethanol.
-
In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in ethanol.
-
-
Complexation Reaction:
-
Slowly add the metal salt solution to the hot ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-4 hours. The formation of a precipitate often indicates the formation of the complex.
-
-
Isolation and Purification of the Complex:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
-
Quantitative Data
The following tables summarize typical spectroscopic and structural data for metal complexes of 2-aminobenzothiazole derivatives. Note that the exact values for this compound complexes may vary and need to be determined experimentally.
Table 1: Representative FT-IR Spectroscopic Data (cm⁻¹) for a 2-Aminobenzothiazole Ligand and its Metal Complexes
| Functional Group | Ligand | Co(II) Complex | Ni(II) Complex | Cu(II) Complex | Zn(II) Complex |
| ν(N-H) | ~3400 | ~3350 | ~3360 | ~3345 | ~3355 |
| ν(C=N) (thiazole) | ~1630 | ~1610 | ~1615 | ~1605 | ~1612 |
| ν(M-N) | - | ~450 | ~460 | ~470 | ~445 |
The shift in the N-H and C=N stretching frequencies upon complexation indicates the involvement of the amino and thiazole nitrogen atoms in coordination to the metal ion.
Table 2: Representative ¹H-NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Proton | Ligand | Zn(II) Complex |
| -NH₂ | ~7.20 | Downfield shift |
| Aromatic-H | 7.00 - 7.80 | Minor shifts |
| -CH₃ (at C4, C6) | ~2.30, ~2.40 | Minor shifts |
Changes in the chemical shift of the NH₂ protons upon complexation are indicative of coordination.
Table 3: Representative Electronic Spectral Data (λ_max, nm) and Magnetic Moments (μ_eff, B.M.)
| Complex | Electronic Transitions (nm) | Magnetic Moment (B.M.) | Proposed Geometry |
| Co(II) | ~520, ~650 | 4.8 - 5.2 | Octahedral |
| Ni(II) | ~410, ~630, ~980 | 2.9 - 3.4 | Octahedral |
| Cu(II) | ~680 | 1.8 - 2.2 | Distorted Octahedral |
| Zn(II) | Ligand-based transitions only | Diamagnetic | Tetrahedral/Octahedral |
Applications in Drug Development
Metal complexes of 2-aminobenzothiazole derivatives are of significant interest due to their broad spectrum of biological activities.
-
Antimicrobial and Antifungal Activity: The chelation of the ligand to a metal ion often leads to enhanced antimicrobial activity compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
-
Anticancer Activity: Many benzothiazole-based metal complexes have demonstrated potent cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include DNA binding and cleavage, and the inhibition of key enzymes involved in cancer cell proliferation.[4]
-
Antioxidant Activity: Some complexes have shown the ability to scavenge free radicals, suggesting potential applications in the treatment of diseases associated with oxidative stress.[2]
Visualizations
Coordination of this compound to a Metal Ion
Caption: Bidentate coordination of this compound to a metal center (M).
Experimental Workflow for Synthesis and Characterization
References
Application Notes and Protocols: Assessing the Antibacterial Activity of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the antibacterial activity of benzothiazole derivatives. The protocols outlined below are based on established methodologies and offer a framework for screening and characterizing the potential of these compounds as novel antibacterial agents.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including potent antibacterial properties.[1][2][3][4][5] The emergence of multidrug-resistant bacteria necessitates the discovery and development of new antimicrobial agents. Benzothiazole derivatives have shown promise, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[4][6][7] Their mechanism of action often involves the inhibition of crucial bacterial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase.[1][3][5][8]
This document details the essential protocols for evaluating the in vitro antibacterial efficacy of newly synthesized benzothiazole derivatives, including the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and anti-biofilm activity.
Experimental Protocols
A systematic approach to evaluating the antibacterial potential of benzothiazole derivatives is crucial. The following workflow outlines the key experimental stages.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4,6-Dimethyl-benzothiazol-2-ylamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel derivatives of 4,6-Dimethyl-benzothiazol-2-ylamine. This scaffold is a promising starting point for the development of new therapeutic agents due to the diverse biological activities exhibited by benzothiazole derivatives, including anticancer and antimicrobial properties.
Introduction to this compound Derivatives
The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry. The presence of the 2-amino group on the 4,6-dimethyl-benzothiazole scaffold offers a versatile handle for chemical modification, allowing for the creation of diverse libraries of compounds. By synthesizing derivatives such as Schiff bases, amides, and thiazolidinones, researchers can systematically explore the structure-activity relationships (SAR) and optimize compounds for desired biological activities.
Synthetic Strategies and Workflows
The primary synthetic routes for derivatizing this compound involve the reaction of the exocyclic amino group with various electrophiles. Below are generalized workflows for the synthesis of three major classes of derivatives.
Caption: General synthetic workflows for derivatives of this compound.
Biological Activities and Potential Therapeutic Applications
Derivatives of the benzothiazole scaffold have demonstrated a wide range of pharmacological activities. Notably, they have shown significant potential as anticancer and antimicrobial agents.
Anticancer Activity
Many benzothiazole derivatives exhibit potent cytotoxic activity against a variety of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1][2]
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Overexpression of EGFR can lead to uncontrolled cell growth. Benzothiazole derivatives have been designed as EGFR tyrosine kinase inhibitors, blocking downstream signaling.[3][4][5]
Caption: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.
Tubulin Polymerization Inhibition: Some benzothiazole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared by some established anticancer drugs.[6][7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzothiazole derivatives have shown promising activity against a range of bacteria and fungi.[8][9][10] Their mechanism of action can vary, with some derivatives targeting essential bacterial enzymes.
Quantitative Biological Data
The following tables summarize the reported in vitro biological activities of various benzothiazole derivatives.
Table 1: Anticancer Activity of Benzothiazole Derivatives (IC50 in µM)
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base | SP16 | HeLa (Cervical) | 0.008 (converted from 2.517 µg/ml) | [11] |
| Schiff Base | Compound with 2,6-diethylphenyl | MCF-7 (Breast) | - | [5] |
| Thiazolidinone | 6h (6-methoxy substituted) | E. coli | - | [12] |
| Amide | N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | - | - | [13] |
| Phenylbenzothiazole | Fluoro-substituted | HEP-2 (Laryngeal), MCF-7 (Breast) | 9 | [14] |
| Naphthalimide-benzothiazole | Derivative 66 | HT-29 (Colon), A549 (Lung), MCF-7 (Breast) | 3.72, 4.074, 7.91 | [15] |
| 2-Aminobenzothiazole | OMS5 & OMS14 | A549 (Lung), MCF-7 (Breast) | 22.13 - 61.03 | [16] |
Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Derivative Class | Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Thiazolidinone | 6-methyl substituted | S. aureus | - | [2][3] |
| Thiazolidinone | 6-methyl substituted | E. coli | - | [2][3] |
| 2-Aminobenzothiazole | 1n, 1o | C. albicans, C. parapsilosis, C. tropicalis | 4-8 | [8][9] |
| N-arylacetamide | - | Gram-positive and Gram-negative bacteria | - | [10] |
| Thiazolidinone | Adamantane-thiazole hybrid | Gram-positive and Gram-negative bacteria | - | [1] |
Experimental Protocols
General Considerations
-
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
-
Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
-
Purification of compounds can be achieved by recrystallization or column chromatography.
-
Characterization of synthesized compounds should be performed using appropriate spectroscopic techniques (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry).
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol is adapted from general procedures for the synthesis of Schiff bases from 2-aminobenzothiazoles.[17][18]
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid or Piperidine (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a solution of 1 equivalent of the desired substituted aldehyde in absolute ethanol to the flask.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid or piperidine to the reaction mixture.
-
Reflux the mixture for 3-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base derivative.
Protocol 2: Synthesis of Thiazolidinone Derivatives
This protocol is a general method for the cyclocondensation of Schiff bases with thioglycolic acid.[13]
Materials:
-
Synthesized Schiff base derivative of this compound (from Protocol 1)
-
Thioglycolic acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dry 1,4-Dioxane or Toluene
-
10% Sodium Bicarbonate solution
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, prepare a mixture of the Schiff base (1 equivalent), thioglycolic acid (1.5 equivalents), and a catalytic amount of anhydrous ZnCl₂ in dry 1,4-dioxane or toluene.
-
Reflux the reaction mixture for 12-14 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize with a 10% sodium bicarbonate solution.
-
The resulting solid is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from ethanol to obtain the desired thiazolidinone derivative.
Protocol 3: Synthesis of Amide/Sulfonamide Derivatives
This protocol describes the acylation of 2-aminobenzothiazoles.
Materials:
-
This compound
-
Substituted acyl chloride or sulfonyl chloride
-
Dry Pyridine or Triethylamine
-
Dry Dichloromethane (DCM) or Chloroform
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM or chloroform in a flask placed in an ice bath.
-
Add dry pyridine or triethylamine (1.1 equivalents) to the solution.
-
Slowly add the desired acyl chloride or sulfonyl chloride (1 equivalent) dropwise with continuous stirring.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the pure amide or sulfonamide derivative.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Synthesized this compound derivatives
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform two-fold serial dilutions of the compounds in the appropriate broth.
-
Prepare an inoculum of the microbial strain adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
References
- 1. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and Antimicrobial Activity of Some New Thiazolidin-4-one Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Anti cancer properties of Schiff base compound based on 4, 5, 6, 7-tetrahydrobenzo[d]thiazole [chemistry.semnan.ac.ir]
- 7. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uokerbala.edu.iq [uokerbala.edu.iq]
- 11. ijper.org [ijper.org]
- 12. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strona domeny infona.pl [infona.pl]
- 15. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the Mechanism of Action of 2-Aminobenzothiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, recognized for a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] In oncology, derivatives of 2-aminobenzothiazole have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.[3][4] These compounds often target key signaling pathways, such as the PI3K/Akt/mTOR pathway, making them promising candidates for novel cancer therapeutics.[4][5]
This document provides a detailed guide to the experimental setup for elucidating the mechanism of action of 2-aminobenzothiazole derivatives, with a focus on their role as kinase inhibitors and inducers of apoptosis.
Common Mechanisms of Action
Research indicates that 2-aminobenzothiazole derivatives frequently exert their anticancer effects by:
-
Inhibiting Protein Kinases: Many derivatives are designed to target the ATP-binding pocket of various serine/threonine or tyrosine kinases, such as EGFR, VEGFR-2, and PI3K, thereby blocking downstream signaling.[1][2][6]
-
Inducing Apoptosis: By inhibiting pro-survival signaling pathways, these compounds can trigger programmed cell death (apoptosis).[5]
-
Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, preventing cancer cell division.[2]
Data Presentation: In Vitro Activity of 2-Aminobenzothiazole Derivatives
The following tables summarize the inhibitory activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines and protein kinases.
Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 13 | HCT116 | 6.43 ± 0.72 | [3] |
| A549 | 9.62 ± 1.14 | [3] | |
| A375 | 8.07 ± 1.36 | [3] | |
| 20 | HepG2 | 9.99 | [2][3] |
| HCT-116 | 7.44 | [2][3] | |
| MCF-7 | 8.27 | [2][3] | |
| 21 | HepG2 | 12.14 | [2][3] |
| HCT-116 | 10.34 | [2][3] | |
| MCF-7 | 11.25 | [2][3] | |
| OMS5 | A549 | 22.13 - 61.03 | [3][5] |
| MCF-7 | 22.13 - 61.03 | [3][5] | |
| OMS14 | A549 | 22.13 - 61.03 | [3][5] |
| MCF-7 | 22.13 - 61.03 | [3][5] |
Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 3 | CSF1R | 1.4 | [2] |
| 10 | EGFR | 94.7 | [2] |
| 11 | EGFR | 54.0 | [2] |
| 20 | VEGFR-2 | 150 | [2] |
| 21 | VEGFR-2 | 190 | [2] |
| OMS1 (100 µM) | PI3Kγ | 47% Inhibition | [5][7] |
| OMS2 (100 µM) | PI3Kγ | 48% Inhibition | [5][7] |
| OMS14 (100 µM) | PIK3CD/PIK3R1 | 65% Inhibition | [5][7] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for evaluating 2-aminobenzothiazole derivatives and a key signaling pathway they often inhibit.
Caption: General experimental workflow for mechanism of action studies.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.[4]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3][8] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete growth medium
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3][10]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight (or for 24-48 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3][9]
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) and untreated control wells.[3]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Carefully remove the culture medium without disturbing the crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[3][9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3] Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of >650 nm can be used for background correction.[9]
Data Analysis: Cell viability is typically expressed as a percentage of the untreated control.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12][13]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with the 2-aminobenzothiazole derivative for a specified time. Include an untreated or vehicle-treated negative control.
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension to pellet the cells (e.g., 670 x g for 5 minutes).[13]
-
Washing: Wash the cells twice with cold 1X PBS, centrifuging after each wash.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
Data Analysis: The cell population is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical injury).
Protocol 3: Western Blot Analysis
Western blotting is a widely used technique to detect and semi-quantify the expression levels of specific proteins in a cell or tissue extract.[14][15] It is essential for confirming the modulation of target proteins and downstream effectors in a signaling pathway.
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Bradford or BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, PARP, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.[16]
-
Sample Preparation: Mix a calculated volume of lysate (e.g., 20-40 µg of protein) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[15]
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrical current.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.[14]
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of the protein of interest is normalized to the expression of a loading control (e.g., β-actin) to correct for loading differences.
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This assay directly measures the ability of a 2-aminobenzothiazole derivative to inhibit the activity of a specific recombinant protein kinase.[3] Assays can be radiometric or, more commonly, luminescence-based (e.g., ADP-Glo™).[3]
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
2-Aminobenzothiazole derivative stock solution (in DMSO)
-
384-well or 96-well assay plates
-
Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is consistent and low (e.g., ≤1%).[11]
-
Assay Setup: In an assay plate, add the diluted compound, the recombinant kinase, and the kinase-specific substrate.[3][11]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine competitive inhibition.[11]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[11]
-
Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves a reagent to deplete remaining ATP, followed by a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a microplate reader.
Data Analysis:
-
The raw luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. cusabio.com [cusabio.com]
Application Notes and Protocols for Novel Imaging Agents in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and utilization of three classes of novel imaging agents: Indocyanine Green (ICG)-loaded nanoparticles for photoacoustic imaging, fluorescent silica nanoparticles for optical imaging, and gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI).
Photoacoustic Imaging with Indocyanine Green (ICG)-Loaded Nanoparticles
Photoacoustic (PA) imaging is a rapidly emerging hybrid imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. The use of contrast agents, such as Indocyanine Green (ICG) loaded into nanoparticles, can significantly enhance the photoacoustic signal, enabling improved visualization of biological structures and processes.
Quantitative Data Summary
| Imaging Agent | Parameter | Value | Reference |
| Free ICG | Photoacoustic Signal Enhancement | Baseline | [1] |
| ICG-loaded NH2-MSNs | In vitro PA Signal Enhancement (vs. free ICG) | 4-fold | [1] |
| ICG-loaded LBLMSNs | In vitro PA Signal Enhancement (vs. free ICG) | 4-fold | [1] |
| ICG-loaded NH2-MSNs | In vivo PA Signal Enhancement (vs. free ICG) | 1.29-fold | [1] |
| ICG-loaded LBLMSNs | In vivo PA Signal Enhancement (vs. free ICG) | 1.43-fold | [1] |
| ICG-PL-PEG Nanoparticles | Photoacoustic Signal | Higher than free ICG | [2] |
| UCNP@mSiO2-ICG | PA Amplitude Decrease (after 15 min irradiation) | Negligible | [3] |
| Free ICG | PA Amplitude Decrease (after 15 min irradiation) | 40% | [3] |
Experimental Protocols
A. Synthesis of ICG-Loaded PLGA Nanoparticles
This protocol describes the synthesis of ICG-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (O/W) emulsion-solvent evaporation method.[4]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Indocyanine green (ICG)
-
Imiquimod (R837) - optional, for immunotherapy applications
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 5% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Sonicator
-
Centrifuge
Procedure:
-
Dissolve PLGA, ICG, and optionally R837 in DCM to form the oil phase.
-
Add the oil phase to a PVA aqueous solution under vigorous stirring to form an oil-in-water emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water several times to remove residual PVA and unencapsulated ICG.
-
Resuspend the purified nanoparticles in an appropriate buffer (e.g., PBS) for storage or use.
B. In Vivo Photoacoustic Imaging Protocol (Mouse Model)
This protocol outlines a general procedure for in vivo photoacoustic imaging in a mouse model using ICG-loaded nanoparticles.[5][6]
Animal Model:
Imaging System:
-
A photoacoustic tomography system equipped with a tunable laser (e.g., Nd:YAG pumped OPO) and an ultrasound transducer.[7]
Procedure:
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). Maintain the animal's body temperature using a heating pad.
-
Pre-injection Imaging: Acquire baseline photoacoustic images of the region of interest (e.g., tumor) at multiple wavelengths (e.g., 680-970 nm).[6][7]
-
Contrast Agent Administration: Intravenously inject the ICG-loaded nanoparticle suspension (e.g., 200 nmol in 0.2 mL for ICG-RGD) via the tail vein.[6]
-
Post-injection Imaging: Acquire photoacoustic images at various time points post-injection (e.g., 10 min, 30 min, 1 h, 4 h, 24 h) to monitor the accumulation and clearance of the nanoparticles.[6]
-
Image Analysis: Analyze the photoacoustic signal intensity in the region of interest to quantify the signal enhancement provided by the contrast agent.
Workflow and Signaling Pathway Diagrams
Caption: Synthesis workflow for ICG-loaded PLGA nanoparticles.
Caption: In vivo photoacoustic imaging experimental workflow.
Fluorescent Imaging with Dye-Doped Silica Nanoparticles
Fluorescent silica nanoparticles are robust and versatile probes for a wide range of bioimaging applications. Their bright fluorescence, high photostability, and tunable surface chemistry make them ideal for applications such as sentinel lymph node mapping.
Quantitative Data Summary
| Imaging Agent | Parameter | Value | Reference |
| Rhodamine B-doped Silica NPs | In vivo SLN Accumulation (%ID/g) | Axillary LN: 308.3 ± 3.4 | [8] |
| Brachial LN: 41.5 ± 6.1 | [8] | ||
| TMR-APTES@SiO2 | Quantum Yield Enhancement (vs. free dye) | 3.55-fold | [9] |
| TMR-Dex@SiO2 | Quantum Yield Enhancement (vs. free dye) | 1.3-fold | [9] |
| Alexa Fluor 555-doped Silica NPs | Photostability | Higher than free dye | [10] |
| Ru(phen)3-doped Silica NPs | Photostability | Higher than free dye | [11][12] |
Experimental Protocols
A. Synthesis of Fluorescent Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse fluorescent silica nanoparticles using a modified Stöber method.[11][12][13]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide (NH4OH, 29%)
-
Ethanol (EtOH)
-
Deionized water
-
Fluorescent dye (e.g., Rhodamine B isothiocyanate - RITC)
-
(3-Aminopropyl)triethoxysilane (APTES) - for covalent dye incorporation
-
Magnetic stirrer
Procedure:
-
Dye Conjugation (for covalent incorporation): React the fluorescent dye (e.g., RITC) with APTES in ethanol to form a dye-silane conjugate.
-
Reaction Mixture: In a flask, mix ethanol, deionized water, and ammonium hydroxide.
-
Silica Precursor Addition: While stirring vigorously, add TEOS to the reaction mixture.
-
Dye Incorporation: Add the free dye or the dye-silane conjugate to the reaction mixture.
-
Particle Growth: Allow the reaction to proceed for a set amount of time (e.g., 12 hours) with continuous stirring to form the nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation. Wash the particles multiple times with ethanol and then with deionized water until the pH is neutral to remove unreacted reagents and excess dye.
-
Resuspension: Resuspend the purified nanoparticles in the desired buffer.
B. In Vivo Sentinel Lymph Node Imaging Protocol (Mouse Model)
This protocol details the procedure for imaging sentinel lymph nodes in a mouse model using fluorescent silica nanoparticles.[8][14]
Animal Model:
-
BALB/c mice.[8]
Imaging System:
-
An in vivo fluorescence imaging system with appropriate excitation and emission filters.
Procedure:
-
Animal Preparation: Anesthetize the mouse.
-
Nanoparticle Injection: Subcutaneously inject the fluorescent silica nanoparticle suspension (e.g., into the footpad).[15]
-
Image Acquisition: Acquire fluorescence images of the lymphatic system at different time points (e.g., 5 minutes post-injection) to visualize the drainage and accumulation in the sentinel lymph nodes.[8]
-
Ex Vivo Validation (Optional): After in vivo imaging, the mouse can be sacrificed, and the lymph nodes excised for ex vivo fluorescence imaging to confirm nanoparticle accumulation.[14]
Workflow and Signaling Pathway Diagrams
Caption: Synthesis of fluorescent silica nanoparticles via the Stöber method.
Caption: Workflow for in vivo sentinel lymph node imaging.
Magnetic Resonance Imaging (MRI) with Gadolinium-Based Contrast Agents
Gadolinium-based contrast agents (GBCAs) are widely used in clinical and preclinical MRI to enhance the contrast between different tissues by shortening the T1 relaxation time of water protons. The efficacy of a GBCA is characterized by its relaxivity (r1 and r2).
Quantitative Data Summary
| Contrast Agent | r1 (mM⁻¹s⁻¹) at 1.5T, 37°C in Plasma | r2 (mM⁻¹s⁻¹) at 1.5T, 37°C in Plasma | Reference |
| Gadoterate (Dotarem) | 2.9 | 3.2 | [16] |
| Gadobutrol (Gadavist) | 4.8 | 5.5 | [17] |
| Gadobenate (MultiHance) | 6.3 | 8.1 | [17] |
| Gadopentetate (Magnevist) | 3.8 | 4.7 | [17] |
| Gadodiamide (Omniscan) | 4.0 | 5.0 | [17] |
| Gadoversetamide (OptiMARK) | 4.4 | 5.6 | [17] |
| Gadoxetate (Eovist/Primovist) | 6.4 | 7.0 | [17] |
| (SAP)Gd-LS | 17.5 (in 4.5% HSA) | - | [18] |
| (TSAP)Gd-LS | 12.4 (in 4.5% HSA) | - | [18] |
Note: Relaxivity values can vary depending on the magnetic field strength and the medium.[19]
Experimental Protocols
A. Synthesis of a Gd-DOTA-Peptide Conjugate
This protocol provides a general method for synthesizing a peptide-conjugated Gd-DOTA contrast agent for targeted MRI.[20]
Materials:
-
Peptide synthesized on solid-phase resin
-
p-NCS-Bz-DOTA-GA (or other activated DOTA derivative)
-
N,N-diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA:H2O:triisopropylsilane 95:2.5:2.5)
-
Gadolinium(III) chloride (GdCl3)
-
HPLC for purification
Procedure:
-
Peptide Synthesis: Synthesize the targeting peptide on a solid-phase resin using standard Fmoc chemistry.
-
DOTA Conjugation: Swell the resin-bound peptide in DMSO. Add the activated DOTA derivative and DIPEA. React for 24 hours at room temperature in the dark.
-
Cleavage and Deprotection: Cleave the peptide-DOTA conjugate from the resin and remove protecting groups using a TFA cocktail.
-
Precipitation and Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize. Purify the ligand by preparative HPLC.
-
Gadolinium Chelation: Dissolve the purified ligand in water and adjust the pH. Add an aqueous solution of GdCl3 and stir at an elevated temperature.
-
Final Purification: Purify the final Gd-DOTA-peptide conjugate by HPLC.
B. In Vivo MRI Protocol (Mouse Model)
This is a standard operating procedure for conducting contrast-enhanced MRI in a mouse model.[21][22]
Animal Model:
-
Mouse model relevant to the research question (e.g., tumor-bearing mouse).
Imaging System:
-
High-field MRI scanner (e.g., 9.4T) with appropriate animal handling and monitoring equipment.[21]
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane). Place an IV catheter in the tail vein for contrast agent administration. Monitor vital signs (respiration, heart rate, temperature) throughout the procedure.[21]
-
Pre-contrast Imaging: Acquire pre-contrast T1-weighted and T2-weighted images of the region of interest.
-
Contrast Agent Administration: Inject the gadolinium-based contrast agent intravenously at the appropriate dose (e.g., 0.1 mmol/kg for standard agents).[22]
-
Post-contrast Imaging: Immediately following injection and at subsequent time points, acquire post-contrast T1-weighted images to assess contrast enhancement.
-
Data Analysis: Analyze the signal intensity changes between pre- and post-contrast images to evaluate tissue perfusion, vascularity, or probe targeting.
Workflow and Signaling Pathway Diagrams
Caption: Synthesis of a targeted Gd-DOTA-peptide contrast agent.
Caption: Workflow for in vivo contrast-enhanced MRI.
References
- 1. Efficient photoacoustic imaging using indocyanine green (ICG) loaded functionalized mesoporous silica nanoparticles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoacoustic imaging of living mice enhanced with a low-cost contrast agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoacoustic imaging of integrin-overexpressing tumors using a novel ICG-based contrast agent in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Ultrasound and Photoacoustic Imaging of Nanoparticle-Engineered T Cells and Post-Treatment Assessment to Guide Adoptive Cell Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo imaging of sentinel nodes using fluorescent silica nanoparticles in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Stöber synthesis of monodispersed luminescent silica nanoparticles for bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mse.iastate.edu [mse.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.plos.org [journals.plos.org]
- 17. mriquestions.com [mriquestions.com]
- 18. Design and synthesis of chiral DOTA-based MRI contrast agents with remarkable relaxivities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of r₁ and r₂ relaxivity of gadolinium-based contrast agents on the T₁-weighted MR signal at increasing magnetic field strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medicine.osu.edu [medicine.osu.edu]
- 22. Use of MRI/MRA With or Without Gadolinium-Based Contrast Agent (GBCA) for Research: Institutional Review Board (IRB) Office - Northwestern University [irb.northwestern.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethyl-benzothiazol-2-ylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,6-Dimethyl-benzothiazol-2-ylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound start from 4,6-dimethylaniline. These include:
-
Reaction with Thiocyanate and a Halogen: This is a widely used one-pot method where 4,6-dimethylaniline reacts with a thiocyanate salt (like potassium or sodium thiocyanate) in the presence of a halogen, typically bromine or sulfuryl chloride, in a suitable solvent such as acetic acid or chlorobenzene.[1][2]
-
Cyclization of N-(4,6-dimethylphenyl)thiourea: This two-step approach involves the initial formation of N-(4,6-dimethylphenyl)thiourea from 4,6-dimethylaniline, followed by oxidative cyclization using a halogen or another oxidizing agent to yield the desired product.[3]
Q2: What are the primary challenges I might face during the synthesis?
A2: Common challenges include low yields, the formation of unwanted side products, and difficulties in purifying the final compound.[4] Specific side products can include regioisomers if the starting aniline is not symmetrically substituted, products of aromatic halogenation, and para-thiocyanation of the starting aniline.[4]
Q3: How do the two methyl groups on the aniline precursor affect the reaction?
A3: The two electron-donating methyl groups at the 4- and 6-positions of the aniline ring activate the aromatic ring towards electrophilic substitution. This can facilitate the desired thiocyanation and cyclization reaction. However, it can also increase the likelihood of side reactions such as aromatic halogenation if the reaction conditions are not carefully controlled.
Q4: What is a realistic expected yield for the synthesis of this compound?
A4: While specific yields for this compound are not extensively reported, yields for analogous substituted 2-aminobenzothiazoles can range from 65% to over 90%, depending on the chosen method and optimization of reaction conditions.[3] For instance, the synthesis of 2-amino-6-methylbenzothiazole has been reported with yields in the range of 64-67%.[5]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (4,6-dimethylaniline) is still present, consider extending the reaction time. |
| Suboptimal Temperature | Temperature control is critical. For reactions involving bromine, the initial addition is often performed at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize side reactions. Subsequent cyclization may require heating.[4] |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. An excess of the halogenating agent can lead to the formation of side products and reduce the yield of the desired product. |
| Poor Reagent Quality | Ensure that 4,6-dimethylaniline is pure and the thiocyanate salt is dry. Impurities can significantly interfere with the reaction. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Aromatic Halogenation | This is a common side reaction, especially with activated anilines like 4,6-dimethylaniline. Add the halogenating agent (e.g., bromine solution) dropwise and slowly at a low temperature to maintain its low concentration in the reaction mixture. Use a precise stoichiometric amount of the halogenating agent.[4] |
| Formation of Thiocyanogen Polymer | At higher temperatures, a yellow polymer of thiocyanogen can form, which contaminates the product.[6] Maintain a low reaction temperature, especially during the addition of the halogen. |
| Formation of Di-p-tolylthiourea (in the case of using p-toluidine as a similar starting material) | The intermediate thiourea can sometimes be isolated. Ensure complete cyclization by allowing for sufficient reaction time after the addition of the cyclizing agent.[5] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Multiple Impurities | If direct crystallization does not yield a pure product, consider using column chromatography on silica gel. A suitable eluent system will need to be determined empirically. |
| Product is an Oil or Gummy Solid | Try different recrystallization solvents or solvent mixtures. If the product is basic, an acid-base extraction can be an effective purification method. Dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate the purified product.[4] |
Data Presentation
Table 1: Comparison of Common Synthesis Methods for Substituted 2-Aminobenzothiazoles
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Reported Yield (%) for Analogs |
| Aniline, Thiocyanate, & Halogen | Substituted Aniline, Potassium/Sodium Thiocyanate | Bromine or Sulfuryl Chloride, Acetic Acid or Chlorobenzene | 2 - 4 hours | <10 °C to room temp. | 65-85%[3] |
| Hugerschoff Reaction | Substituted Phenylthiourea | Halogen (e.g., Bromine) | 1.5 - 6 hours | 65-70 °C | ~95% (for 2-amino-6-methylbenzothiazole)[1] |
Experimental Protocols
Method 1: Synthesis from 4,6-Dimethylaniline, Sodium Thiocyanate, and Sulfuryl Chloride (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of 2-amino-6-methylbenzothiazole and should be optimized for this compound.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 1 mole of 4,6-dimethylaniline in chlorobenzene.
-
With stirring, slowly add 0.55 moles of concentrated sulfuric acid.
-
To the resulting suspension, add 1.1 moles of sodium thiocyanate.
-
Heat the mixture to 100 °C for 3 hours.
-
Cool the reaction mixture to 30 °C.
-
Slowly add 1.34 moles of sulfuryl chloride, ensuring the temperature does not exceed 50 °C.
-
Maintain the reaction mixture at 50 °C for 2 hours.
-
Remove the chlorobenzene by a suitable method (e.g., distillation or filtration if a solid has formed).
-
Dissolve the residue in hot water and remove any remaining solvent by steam distillation.
-
Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.
-
Collect the precipitated product by filtration and wash with water.
-
Purify the crude product by recrystallization from a mixture of ethanol and water.
Method 2: Synthesis from 4,6-Dimethylaniline, Potassium Thiocyanate, and Bromine
This is a widely cited method for the synthesis of substituted 2-aminobenzothiazoles.
Reaction Pathway:
Caption: Reaction pathway for the one-pot synthesis.
Detailed Procedure:
-
Dissolve 1 equivalent of 4,6-dimethylaniline in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.
-
Add 4 equivalents of potassium thiocyanate to the solution and stir at room temperature for approximately 45 minutes.
-
Cool the reaction mixture to 10 °C in an ice bath.
-
Prepare a solution of 2 equivalents of bromine in glacial acetic acid and add it dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Neutralize the reaction mixture by carefully adding a 25% aqueous ammonia solution until the pH is approximately 8.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Further purify the product by recrystallization, for example, from ethanol.
References
Technical Support Center: Purification of Crude 4,6-Dimethyl-benzothiazol-2-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4,6-Dimethyl-benzothiazol-2-ylamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low Yield of Purified Product
-
Question: After purification by recrystallization, my final yield of this compound is significantly lower than expected. What are the possible reasons for this?
-
Answer: Low recovery during recrystallization is a common issue. Several factors could be contributing to this:
-
Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. This results in a significant amount of the product remaining in the mother liquor after filtration.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude product will prevent the solution from becoming supersaturated upon cooling, leading to poor crystal formation and low yield.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel, leading to loss of material.
-
Incomplete Precipitation: The crystallization process may not have been allowed to proceed to completion. Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.
-
Problem 2: Discolored Final Product (Yellow or Brown Tint)
-
Question: My purified this compound has a persistent yellow or brown color. How can I obtain a colorless or off-white product?
-
Answer: Discoloration in the final product is typically due to the presence of colored impurities or degradation products. Here are some solutions:
-
Activated Charcoal Treatment: Highly colored impurities can often be removed by treating the hot recrystallization solution with a small amount of activated charcoal. The charcoal adsorbs the colored molecules, which can then be removed by hot filtration.
-
Oxidation of Starting Materials: If the synthesis involves precursors like substituted anilines, their oxidation can lead to colored byproducts. Ensuring an inert atmosphere during the synthesis can minimize this.
-
Repeat Purification: A second recrystallization or passing the material through a short plug of silica gel can be effective in removing residual colored impurities.
-
Problem 3: Oiling Out During Recrystallization
-
Question: Instead of forming crystals, my compound separates as an oil upon cooling the recrystallization solvent. What causes this and how can I fix it?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. To address this:
-
Lower the Temperature Before Cooling: Allow the hot, saturated solution to cool slowly. Rapid cooling can favor oil formation over crystallization.
-
Use a Lower-Boiling Solvent: Select a recrystallization solvent with a boiling point below the melting point of your compound.
-
Add a Seed Crystal: Introducing a pure crystal of the desired compound can induce crystallization and prevent oiling out.
-
Adjust Solvent System: If using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly turbid, then allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. A common method for synthesizing 2-aminobenzothiazoles is the reaction of a substituted aniline (in this case, 3,5-dimethylaniline) with a thiocyanate source and an oxidizing agent. Potential impurities include:
-
Unreacted 3,5-dimethylaniline: The starting aniline may not have fully reacted.
-
Thiourea intermediate: The corresponding N-(3,5-dimethylphenyl)thiourea is an intermediate that may not have fully cyclized.
-
Side-reaction products: Isomeric byproducts or products from over-reaction (e.g., polysubstituted species) can form.
-
Residual catalyst and reagents: Depending on the specific synthesis, residual catalysts or reagents may be present.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: For many 2-aminobenzothiazole derivatives, ethanol or a mixture of ethanol and water is an effective recrystallization solvent.[1] Methanol and acetone are also good candidates to test.[2] It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent system for your specific crude material. The ideal solvent should dissolve the compound well when hot but poorly when cold.
Q3: How do I choose a mobile phase for thin-layer chromatography (TLC) analysis and column chromatography?
A3: A common mobile phase for 2-aminobenzothiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting point for TLC analysis is a 9:1 or 4:1 mixture of hexane:ethyl acetate.[1][2] The polarity of the mobile phase can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the desired compound, which is generally ideal for separation by column chromatography.
Q4: My compound is still impure after a single recrystallization. What should I do?
A4: If a single recrystallization does not provide a product of sufficient purity, you have a few options:
-
Second Recrystallization: Performing the recrystallization a second time can often remove the remaining impurities.
-
Column Chromatography: For mixtures with impurities of similar solubility, column chromatography is a more powerful purification technique.
-
Solvent Wash: Sometimes, washing the crude solid with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble, can be an effective preliminary purification step.
Data Presentation
The following tables provide a summary of typical solvents for the purification of 2-aminobenzothiazole derivatives, which can be used as a starting point for the purification of this compound.
Table 1: Recommended Solvents for Recrystallization of 2-Aminobenzothiazole Derivatives
| Solvent/Solvent System | Compound Class | Observations |
| Ethanol/Water | 2-Aminobenzothiazoles | Often yields high-purity crystals.[1] |
| Methanol | Substituted 2-Aminobenzothiazoles | Effective for various derivatives.[2] |
| Acetone | Substituted 2-Aminobenzothiazoles | Can be a good alternative to alcohols. |
| Ethyl Acetate/Hexane | General | A versatile system for compounds with intermediate polarity.[2] |
Table 2: Common Mobile Phases for Column Chromatography of 2-Aminobenzothiazole Derivatives
| Eluent System | Compound Class | Application Notes |
| Hexane/Ethyl Acetate | General 2-Aminobenzothiazoles | A standard and highly effective mobile phase. The ratio is adjusted based on TLC analysis.[1][2] |
| Dichloromethane/Methanol | More Polar 2-Aminobenzothiazoles | Used for compounds that are not sufficiently mobile in less polar systems. |
| Chloroform | Certain 2-Aminobenzothiazole derivatives | Can be used as a single eluent in some cases. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol).
-
Solubility Test: Observe the solubility at room temperature. Heat the test tube gently. A suitable solvent will dissolve the compound when hot and show precipitation upon cooling.
-
Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexane:ethyl acetate). Aim for an Rf of 0.3-0.5 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing the desired compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision guide for common purification challenges.
References
Technical Support Center: Overcoming Solubility Challenges of Benzothiazole Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with benzothiazole derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my benzothiazole derivatives have such low aqueous solubility?
A1: Benzothiazole derivatives are heterocyclic compounds that often possess a non-polar and rigid structure, leading to poor solubility in water.[1] Their molecular structure can favor strong intermolecular interactions in the solid state, making it difficult for water molecules to surround and dissolve the compound.
Q2: What is the first and most common step to solubilize a benzothiazole derivative for an in vitro assay?
A2: The most straightforward initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic compounds.[2] This stock solution is then diluted into the aqueous assay buffer to the final desired concentration.
Q3: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A3: This common phenomenon is known as "precipitation upon dilution" or "crashing out." It occurs because the compound, while soluble in the organic solvent, becomes supersaturated and falls out of solution when introduced into the predominantly aqueous environment of the assay buffer. To address this, you can:
-
Lower the final concentration: The compound may be exceeding its maximum aqueous solubility.
-
Optimize the final DMSO concentration: While keeping it as low as possible (typically <0.5% v/v) to avoid cellular toxicity, a slightly higher, non-toxic concentration of DMSO in the final assay volume can sometimes help maintain solubility.[3]
-
Use a step-wise dilution: Instead of a single large dilution, create an intermediate dilution of the DMSO stock in a pre-warmed (37°C) assay buffer before adding it to the final assay volume.
-
Employ solubility enhancers: Incorporate co-solvents, cyclodextrins, or surfactants into your assay buffer.
Q4: What are co-solvents and how can they help improve solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system. Common co-solvents for biological assays include ethanol, methanol, and polyethylene glycols (e.g., PEG 400).[4]
Q5: How do cyclodextrins work to enhance the solubility of benzothiazole derivatives?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5] They can encapsulate the poorly soluble benzothiazole derivative within their hydrophobic core, forming an "inclusion complex." This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.
Q6: What are nanoformulations and when should I consider them?
A6: Nanoformulations, such as nanoemulsions and nanosuspensions, are advanced drug delivery systems that can significantly enhance the solubility and bioavailability of poorly soluble compounds.[7] A nanoemulsion is a dispersion of oil and water stabilized by surfactants, with droplet sizes in the nanometer range. These are more complex to prepare and should be considered when other methods are insufficient or for in vivo studies.
Troubleshooting Guides
Issue 1: Compound Precipitation During Assay Incubation
-
Possible Cause: The compound's solubility is temperature-dependent, or it is slowly coming out of a supersaturated solution over time.
-
Troubleshooting Steps:
-
Visual Inspection: Regularly check for precipitation in your assay plates.
-
Temperature Control: Ensure your incubator maintains a stable temperature.
-
Re-evaluation of Solubility Limit: Your working concentration may be too close to the solubility limit. Try a lower concentration.
-
Inclusion of Stabilizers: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween® 20 at 0.05-0.1%) to your assay medium to help stabilize the compound in solution.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Possible Cause: Inconsistent solubility or precipitation between experiments or even between wells of the same plate.
-
Troubleshooting Steps:
-
Standardized Stock Preparation: Always prepare fresh stock solutions and ensure the compound is fully dissolved before each experiment. Vortexing and gentle warming (37°C) can aid dissolution.
-
Consistent Dilution Technique: Use a consistent and validated dilution method. Automated liquid handlers can improve reproducibility.
-
Pre-warm Buffers: Always use pre-warmed (37°C) assay buffers for dilutions to minimize temperature-induced precipitation.
-
Solubility Check: Before starting a large-scale experiment, perform a small-scale solubility test in your final assay buffer to confirm the compound remains in solution at the desired concentration.
-
Quantitative Data on Solubility Enhancement
The following tables provide a summary of quantitative data on the solubility of benzothiazole derivatives and the efficacy of various solubilizing agents.
Table 1: Solubility of Benzothiazole in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble (few mg/L) | [1][8] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Carbon Disulfide | Soluble | [8] |
| Acetone | Soluble | [8] |
| Ether | Very Soluble | [8] |
This data is for the parent compound, benzothiazole, and serves as a general guideline. The solubility of specific derivatives will vary based on their substitutions.
Table 2: Example of Solubility Enhancement of Riluzole (a Benzothiazole Derivative) with Cyclodextrins
| Cyclodextrin (1% w/v) | Solubility Enhancement Factor | Reference |
| α-cyclodextrin (α-CD) | 1.7-fold | [9] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 3.7-fold | [9] |
Table 3: Recommended Final Concentrations of Common Excipients in Cell-Based Assays
| Excipient | Type | Recommended Max. Final Concentration | Considerations |
| DMSO | Co-solvent | ≤ 0.5% (v/v) | Cell line dependent, always include a vehicle control.[3] |
| Ethanol | Co-solvent | ≤ 0.5% (v/v) | Can have biological effects, cell line dependent. |
| PEG 400 | Co-solvent | ≤ 1% (v/v) | Generally well-tolerated. |
| Tween® 20 | Surfactant | 0.05 - 0.1% (v/v) | Can interfere with some assays, check for compatibility. |
| Pluronic® F-68 | Surfactant | ~0.1% (w/v) | Biocompatible, often used in cell culture. |
| HP-β-CD | Cyclodextrin | 1-5 mM | Can extract cholesterol from cell membranes at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Benzothiazole Derivative Stock Solution
-
Accurately weigh the desired amount of the benzothiazole derivative in a sterile, conical microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
For difficult-to-dissolve compounds, sonicate the solution in a bath sonicator for 5-15 minutes.
-
Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation and water absorption.
Protocol 2: Cyclodextrin Inclusion Complex Formation by Kneading Method
This method is suitable for lab-scale preparation and is cost-effective.[10]
-
Accurately weigh the benzothiazole derivative and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 1:1 or 1:2 molar ratio.
-
Place the HP-β-CD in a glass mortar.
-
Add a small amount of a 50:50 (v/v) ethanol/water solution to the HP-β-CD and triturate to form a homogeneous paste.[11]
-
Gradually add the benzothiazole derivative to the paste while continuously triturating.
-
Knead the mixture for 45-60 minutes, adding small amounts of the ethanol/water solution as needed to maintain a suitable consistency.[11][12]
-
Dry the resulting paste at 40°C for 48 hours or until a constant weight is achieved.[12]
-
Grind the dried complex into a fine powder using a pestle and mortar and pass it through a fine-mesh sieve.
-
Store the powdered inclusion complex in a desiccator at room temperature.
Protocol 3: Preparation of an Oil-in-Water (O/W) Nanoemulsion by High-Pressure Homogenization
This method is suitable for preparing stable nanoformulations for more challenging solubility issues or for in vivo studies.
-
Preparation of the Oil Phase: Dissolve the benzothiazole derivative in a suitable oil (e.g., medium-chain triglycerides) at a specific concentration.
-
Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., PEG 400) in purified water.
-
Formation of a Pre-emulsion: Heat both the oil and aqueous phases to 50-55°C.[13] Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 1000 rpm) for 5-10 minutes to form a coarse pre-emulsion.[7]
-
High-Speed Stirring: Subject the pre-emulsion to high-speed stirring (e.g., 15,000-16,000 rpm) for 5 minutes to reduce the droplet size.[13][14]
-
High-Pressure Homogenization: Pass the resulting emulsion through a high-pressure homogenizer at a pressure of approximately 10,000 psi for 5-7 cycles.[13]
-
Cooling and Storage: Allow the nanoemulsion to cool to room temperature and store it in a sealed container at 4°C.
Signaling Pathways and Experimental Workflows
Benzothiazole derivatives are known to modulate several key signaling pathways implicated in diseases like cancer. Understanding these pathways is crucial for interpreting experimental results.
Signaling Pathways
Caption: STAT3 Signaling Pathway Inhibition by Benzothiazole Derivatives.
Caption: PI3K/Akt/mTOR Pathway Inhibition by Benzothiazole Derivatives.
Caption: ERK/MAPK Pathway Inhibition by Benzothiazole Derivatives.
Experimental Workflow
Caption: Troubleshooting Workflow for Solubilizing Benzothiazole Derivatives.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. [PDF] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | Semantic Scholar [semanticscholar.org]
- 7. Facile methodology of nanoemulsion preparation using oily polymer for the delivery of poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. sciensage.info [sciensage.info]
- 12. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoemulsion preparation [protocols.io]
- 14. mjas.analis.com.my [mjas.analis.com.my]
side reactions and byproduct formation in benzothiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side reactions and byproduct formation in benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during benzothiazole synthesis from 2-aminothiophenol?
A1: The most frequently encountered side reactions include:
-
Oxidation and Polymerization of 2-aminothiophenol: This starting material is highly susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer (2,2'-dithiobis(aniline)). This dimer can further react to form dark, tarry polymeric byproducts, which significantly reduces the yield of the desired benzothiazole.
-
Incomplete Cyclization: The reaction proceeds through a benzothiazoline intermediate. Incomplete oxidation of this intermediate to the final aromatic benzothiazole is a common issue, resulting in it being a major contaminant in the final product.
-
Dimerization of Intermediates: Intermolecular reactions between reaction intermediates can occur, leading to the formation of undesired dimeric byproducts, such as iminothiadiazoles. This is more likely at higher reactant concentrations.
Q2: How do different substituents on the aldehyde reactant affect the reaction outcome?
A2: The electronic nature of substituents on aromatic aldehydes can influence reaction rates and yields. Generally, both electron-donating and electron-withdrawing groups are well-tolerated in many modern synthetic protocols.[1][2] However, in some cases, aldehydes with electron-withdrawing groups may exhibit higher reactivity.[1] Conversely, bulky substituents on either the 2-aminothiophenol or the aldehyde can sterically hinder the final aromatization step, potentially leading to lower yields or requiring longer reaction times.
Q3: What are the advantages of microwave-assisted synthesis for benzothiazoles?
A3: Microwave-assisted synthesis offers several advantages over conventional heating methods. It can dramatically reduce reaction times, often from hours to minutes.[3][4] This rapid heating can also lead to increased yields and, in some cases, cleaner reactions with fewer byproducts.[4] Many microwave protocols are also developed under solvent-free conditions, simplifying workup and aligning with green chemistry principles.[5]
Troubleshooting Guide
Issue 1: Low Yield of Benzothiazole Product
| Potential Cause | Recommended Solution |
| Oxidation/Polymerization of 2-aminothiophenol | Use freshly purified 2-aminothiophenol. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Inefficient Cyclization/Oxidation | Ensure an adequate amount of an oxidizing agent is used. For many syntheses, atmospheric oxygen is sufficient if the reaction is open to the air. In other cases, explicit oxidants like hydrogen peroxide (H₂O₂) or even DMSO (as a solvent-oxidant) are required. Consider using a stronger oxidant if steric hindrance is a factor. |
| Sub-optimal Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and catalyst. Modern methods often utilize catalysts that allow for milder conditions (e.g., room temperature).[1] |
| Reactant Concentration Too High | High concentrations can favor intermolecular side reactions like dimerization. Try performing the reaction under more dilute conditions. |
Issue 2: Formation of Dark, Insoluble Byproducts
| Potential Cause | Recommended Solution |
| Polymerization of 2-aminothiophenol | This is the most common cause of dark, tarry materials. Use freshly purified starting material and run the reaction under an inert atmosphere. |
| Harsh Reaction Conditions | Excessively high temperatures or the use of overly strong oxidizing agents can promote degradation and polymerization. Attempt the reaction at a lower temperature for a longer duration or select a milder oxidant. |
Issue 3: Presence of Benzothiazoline Intermediate in the Final Product
| Potential Cause | Recommended Solution |
| Insufficient Oxidant | The amount or strength of the oxidizing agent may be inadequate to convert the benzothiazoline intermediate to the final benzothiazole. Increase the amount of oxidant or switch to a more potent one. |
| Inadequate Reaction Time | The final oxidation step may require more time to go to completion. Extend the reaction time and monitor progress by TLC. |
| Steric Hindrance | Bulky substituents on the starting materials can slow down the final aromatization step. A stronger oxidant or longer reaction times may be necessary to overcome this. |
Comparison of Synthetic Methods
The following table summarizes quantitative data for several common methods for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, providing a clear comparison to inform synthetic strategy.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | H₂O₂/HCl | Ethanol | Room Temp. | 45 - 60 min | 85 - 94% | [1][6] |
| Microwave-Assisted | Amberlite IR120 resin | - | 85 | 5 - 10 min | 88 - 95% | [1] |
| Microwave-Assisted | Acetic Acid | Solvent-free | - | - | High | [5] |
| Conventional Heating | SnP₂O₇ | - | - | 8 - 35 min | 87 - 95% | [3][7] |
| Visible-Light Promoted | - | - | - | 6 h | Good | [3] |
| Conventional Heating | NH₄Cl | Methanol-Water | Room Temp. | 1 h | High | [3][7] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol). A 1:1:6:3 molar ratio of 2-aminothiophenol to aldehyde to H₂O₂ to HCl is considered optimal.[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration. The crude product can be further purified by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles[4]
-
Reaction Setup: In a microwave-safe vessel, mix 2-aminothiophenol (10 mmol) and the desired hydroxy aromatic aldehyde (10 mmol) in ethanol.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate. To control the process, the reaction can be paused and cooled to room temperature at one-minute intervals.
-
Reaction Monitoring: Monitor the completion of the reaction by thin-layer chromatography.
-
Isolation: Once the reaction is complete, filter the reaction mixture.
-
Purification: Recrystallize the crude product from a methanol/dichloromethane mixture to obtain the pure 2-arylbenzothiazole.
Visualized Pathways and Workflows
Caption: Main reaction pathway for benzothiazole synthesis.
Caption: Common side reactions in benzothiazole synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
optimizing reaction conditions for the synthesis of 2-aminobenzothiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-aminobenzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminobenzothiazoles?
A1: The primary methods for synthesizing the 2-aminobenzothiazole core include the classical Hugerschoff reaction, which involves the oxidative cyclization of arylthioureas, and modern one-pot syntheses from anilines or 2-aminothiophenols with various reagents.[1][2][3] Metal-catalyzed approaches, such as those using copper or iron, and metal-free catalytic systems are also widely employed for their efficiency and milder reaction conditions.[4][5]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in 2-aminobenzothiazole synthesis can stem from several factors. Poor quality of starting materials, especially the susceptibility of 2-aminothiophenol to oxidation, is a common issue. Incomplete reactions, improper stoichiometry of reactants, and suboptimal reaction conditions (temperature, solvent, catalyst) are also frequent culprits.[6] Additionally, significant byproduct formation can consume starting materials, thereby reducing the yield of the desired product.
Q3: I'm observing significant byproduct formation. What are the common side products and how can I minimize them?
A3: A prevalent side product, particularly when using unsubstituted aniline, is 4-thiocyanatoaniline, which arises from a competing electrophilic substitution at the para position of the aniline ring.[7] Another common impurity is the unreacted phenylthiourea intermediate. To minimize these, ensure controlled reaction conditions and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). In syntheses starting with 2-aminothiophenol, oxidation can lead to the formation of a disulfide dimer. Performing the reaction under an inert atmosphere (nitrogen or argon) can mitigate this side reaction.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a highly effective and recommended method for monitoring the progress of 2-aminobenzothiazole synthesis. A suitable mobile phase is often a mixture of n-hexane and ethyl acetate. By spotting the starting materials, the reaction mixture, and a pure standard of the product (if available), you can track the consumption of reactants and the formation of the desired product and any byproducts.
Q5: What are the best practices for purifying 2-aminobenzothiazoles?
A5: Recrystallization is a common and effective method for purifying 2-aminobenzothiazoles. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of acetone and water. For colored impurities, treating the hot solution with activated charcoal before filtration can be beneficial. If recrystallization proves insufficient to remove all impurities, column chromatography is a necessary alternative.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | Use freshly opened or purified 2-aminothiophenol to avoid issues from oxidation. Ensure other reactants are pure and free from contaminants like carboxylic acids in aldehydes. |
| Inadequate Reaction Conditions | If the reaction is sluggish at room temperature, consider a gradual increase in temperature. Conversely, if significant byproduct formation is observed at higher temperatures, lowering the temperature may be beneficial. It may be necessary to screen different catalysts to find the optimal one for your specific substrates. |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction duration. |
| Incorrect Stoichiometry | Double-check all calculations and measurements for the reactants. This is especially important for solid reagents that may be hygroscopic. |
Problem 2: Significant Byproduct Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of 4-thiocyanatoaniline | Competing electrophilic substitution on the aniline ring. | Optimize reaction conditions, such as lowering the temperature, to favor the desired cyclization. |
| Unreacted Phenylthiourea | Incomplete cyclization of the intermediate. | Extend the reaction time or slightly increase the temperature, while monitoring with TLC. |
| Formation of Disulfide Dimers | Oxidation of the thiol group in 2-aminothiophenol. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Persistent Reddish-Brown Color | Presence of excess bromine. | Add a reducing agent, such as a solution of sodium thiosulfate or sodium bisulfite, until the color disappears. |
Data Presentation: Comparison of Synthesis Methods
The selection of a synthetic route often depends on factors such as yield, reaction time, and the use of hazardous reagents. The following tables provide a comparative overview of various methods for the synthesis of 2-aminobenzothiazoles.
Table 1: Comparison of Classical Synthesis Methods [2]
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Key Advantages | Limitations |
| Hugerschoff Reaction | Phenylthiourea | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70 °C | ~95% (for 2-amino-6-methylbenzothiazole) | High yields for substituted derivatives. | Requires strong acid and toxic bromine. |
| Jacobson-like (from aniline) | Anilines, Potassium thiocyanate | Bromine, Acetic Acid | 2 - 4 hours | <10 °C to room temp. | 65-85% | Readily available starting materials. | Potential for side reactions like para-thiocyanation. |
| From 2-Aminothiophenol | 2-Aminothiophenol, Cyanogen bromide | Not specified | Not specified | Not specified | High yields reported | High reactivity often leads to high yields under mild conditions. | Availability and handling of cyanogen bromide. |
Table 2: Comparison of Modern One-Pot Synthesis Methods [2][4]
| Synthesis Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Copper-Catalyzed | 2-Iodoaniline, Isothiocyanate | CuI (10 mol%) | Water | 90-100 | Varies | High |
| Iron-Catalyzed | 2-Aminobenzenethiol, Isothiocyanate | Fe(NO₃)₃·9H₂O (10 mol%), Na₂CO₃ | Water | 80 | Varies | High |
| Metal-Free, Iodine-Catalyzed | Isothiocyanatobenzene, Amine | I₂ (10 mol%), O₂ | Chlorobenzene | 120 | Varies | Moderate to Excellent |
| Microwave-assisted | 2-Bromophenyl isothiocyanate, Amines | CuI | Ethanol | 130 | 30 min | 27-89% |
| Ultrasound-assisted | 2-Aminothiophenol, Aldehydes | Sulfated tungstate | Solvent-free | Room Temp. | 20 min | Excellent |
Table 3: Optimization of Reaction Conditions for the Synthesis of 2-Aminobenzothiazole from o-Nitroaniline and Phenyl Isothiocyanate [6]
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Yield (%) |
| 1 | - | K₂CO₃ (2) | 110 | - |
| 2 | DMSO | K₂CO₃ (1) | 110 | 62 |
| 3 | DMSO | K₂CO₃ (2) | 80 | 70 |
| 4 | DMSO | K₂CO₃ (2) | 110 | 82 |
| 5 | DMSO | KOH (1) | 110 | 45 |
| 6 | DMSO | KOH (2) | 110 | 55 |
| 7 | DMF | KOH (2) | 110 | 58 |
Experimental Protocols
Protocol 1: Hugerschoff Reaction for 2-Amino-6-chlorobenzothiazole[8]
-
Dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.
-
While maintaining the temperature at 45°-50° C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.
-
Hold the mixture at 45°-50°C for 1.5 hours.
-
Increase the temperature to 65°-70° C and maintain for 6 hours.
-
Cool the mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70° C.
-
Cool the mixture again and filter the precipitated product.
-
Wash the filtered product with three 150 ml portions of acetone.
-
Dry the final product.
Protocol 2: One-Pot Copper-Catalyzed Synthesis in Water[4]
-
In a sealed tube, prepare a mixture of 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%) in water (5 mL).
-
Stir the mixture and heat at 90-100 °C for the specified time (monitor by TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the product with water and dry under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Studies of 4,6-Dimethyl-benzothiazol-2-ylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4,6-Dimethyl-benzothiazol-2-ylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer
Specific stability and degradation data for this compound are not extensively available in the public domain. The information provided herein is largely based on the known stability profiles of the broader benzothiazole class of compounds. Researchers should use this as a guide to conduct their own specific stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability characteristics of this compound?
A1: Based on the general behavior of benzothiazole derivatives, this compound is likely susceptible to degradation under certain conditions. The primary degradation pathways for benzothiazoles include hydrolysis, oxidation, and photodegradation.[1] The stability is highly dependent on factors such as pH, temperature, light, and the presence of oxidizing agents.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the integrity of the compound, it should be stored in a well-sealed container, protected from light, in a cool and dry place. Avoid exposure to high temperatures, flames, and sparks. It is also advisable to avoid contact with strong oxidizing agents.
Q3: My solution of this compound has changed color. What does this indicate?
A3: A color change, such as turning yellow or brown, is a common indicator of degradation in benzothiazole solutions.[1] This could be due to oxidation or photolytic degradation.[1] It is recommended to prepare fresh solutions and protect them from light by using amber vials or storing them in the dark.[1] Using degassed solvents can also help minimize oxidative degradation.[1]
Q4: I am observing precipitation in my aqueous solution of this compound. What could be the cause?
A4: Precipitation in aqueous solutions of benzothiazole compounds can often be attributed to pH. As a weakly basic compound, this compound is more soluble in acidic conditions. If the pH of your solution is neutral or alkaline, the compound may precipitate out of solution. Adjusting the pH to a more acidic range (e.g., pH 1-3) with a dilute acid like 0.1 M HCl may resolve this issue.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. For basic compounds like this compound, lowering the mobile phase pH can improve peak shape. 2. Reduce the sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in your autosampler method. |
| No Peaks or Very Small Peaks | 1. Injection failure. 2. Detector issue (e.g., lamp off). 3. Sample degradation. | 1. Verify the injection volume and ensure the autosampler is functioning correctly. 2. Check the detector status and lamp life. 3. Prepare a fresh sample and analyze immediately. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 N HCl, and dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a suitable concentration with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[1]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples by HPLC.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Suggested Starting Point):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Monitor the separation of the parent compound from any new peaks (potential degradation products).
-
Optimize the gradient, flow rate, and other parameters as needed to achieve adequate resolution between all peaks.
Data Presentation
The following tables are templates for summarizing quantitative data from your stability studies.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants (min) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | [Enter Data] | [Enter Data] | [Enter Data] |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | [Enter Data] | [Enter Data] | [Enter Data] |
| Oxidation (3% H₂O₂, RT, 24h) | [Enter Data] | [Enter Data] | [Enter Data] |
| Thermal (80°C, 48h) | [Enter Data] | [Enter Data] | [Enter Data] |
| Photolytic | [Enter Data] | [Enter Data] | [Enter Data] |
Table 2: Stability Data under Accelerated Conditions (e.g., 40°C / 75% RH)
| Time Point | Assay (% of Initial) | Total Impurities/Degradants (%) | Appearance |
| 0 Months | 100.0 | [Enter Data] | White to off-white powder |
| 1 Month | [Enter Data] | [Enter Data] | [Enter Data] |
| 3 Months | [Enter Data] | [Enter Data] | [Enter Data] |
| 6 Months | [Enter Data] | [Enter Data] | [Enter Data] |
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability and degradation studies of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Benzothiazoles
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering inconsistent results during the biological screening of benzothiazoles. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant cytotoxicity with my benzothiazole compound, which is masking the desired biological effect?
A1: High cytotoxicity is a common challenge when working with benzothiazole derivatives and can arise from several factors:
-
Intrinsic Compound Toxicity: Many benzothiazole derivatives possess inherent anticancer properties and can induce apoptosis or cell cycle arrest, leading to a narrow therapeutic window where the cytotoxic concentration is close to the effective concentration for the desired activity.[1]
-
Poor Solubility: Benzothiazoles can have poor solubility in aqueous assay media. If the compound precipitates or forms aggregates, it can cause physical stress to cells or create high local concentrations, resulting in cytotoxicity.[1]
-
Solvent Toxicity: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at higher concentrations. It is essential to include appropriate vehicle controls to assess solvent toxicity.[1]
-
Assay-Specific Interference: The compound may interfere with the assay chemistry, leading to a false-positive cytotoxicity reading. For example, it could inhibit enzymes used in metabolic assays like the MTT assay.[1]
Q2: My benzothiazole compound shows activity across multiple, unrelated assays. What could be the cause?
A2: This is a classic sign of a Pan-Assay Interference Compound (PAINS). PAINS are compounds that appear to be active in many different assays due to nonspecific interactions rather than specific binding to a biological target.[2][3] Benzothiazole derivatives are often identified as PAINS.[2] These compounds can interfere with assays in various ways, including:
-
Chemical aggregation.[2]
-
Redox activity.[2]
-
Covalent modification of proteins, particularly through reaction with cysteine residues.[2][4]
-
Fluorescence interference.[2]
-
Membrane disruption.[2]
Q3: I am observing a high degree of variability in my IC50 values between experiments. What are the likely sources of this inconsistency?
A3: Inconsistent IC50 values are a frequent issue in biological screening and can be attributed to several factors:
-
Compound Stability: Benzothiazole derivatives can be unstable in solution.[5] Degradation can be influenced by pH, solvent, temperature, and exposure to light and oxygen.[5] Stock solutions in DMSO may also degrade over time, even when frozen.[6]
-
Biological Variability: Cell-based assays have inherent biological variability. Factors such as cell passage number, cell density, and the metabolic state of the cells can all affect the compound's activity.[6]
-
Experimental Execution: Minor variations in experimental protocols, such as incubation times and reagent concentrations, can lead to significant differences in results.[6]
Q4: How can I determine if my benzothiazole compound is a PAINS?
A4: Several computational and experimental approaches can help identify PAINS:
-
Computational Filtering: Use cheminformatics tools and PAINS filters to check if your compound's structure contains substructures commonly associated with assay interference.[3]
-
Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different detection technology. If the compound is active in both, it is more likely to be a true hit.[4]
-
Counter-Screens: Run the compound in assays designed to detect specific types of interference, such as those that identify redox cyclers or fluorescent compounds.[6]
-
Detergent Test for Aggregators: To test for aggregation-based inhibition, perform the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%). A significant reduction in the compound's activity suggests aggregation.[6]
Troubleshooting Guides
Issue 1: High Background Signal or False Positives in Fluorescence-Based Assays
-
Potential Cause: The benzothiazole compound itself is fluorescent or quenches the fluorescence of the assay's reporter molecule.
-
Troubleshooting Steps:
-
Run a control experiment with the compound in the assay medium without cells or the biological target.
-
Measure the fluorescence at the same excitation and emission wavelengths used in the assay.
-
If a significant signal is detected, the compound is intrinsically fluorescent.
-
To test for quenching, add the compound to a solution containing the fluorescent probe and measure the signal. A decrease in signal indicates quenching.[6]
-
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
-
Potential Cause: The benzothiazole compound is chemically reacting with the tetrazolium dye (e.g., MTT), leading to a false signal for cell viability.[6]
-
Troubleshooting Steps:
-
Perform a cell-free control experiment by adding the compound and the tetrazolium dye to the cell culture medium.
-
Incubate for the same duration as the cell-based assay.
-
If a color change is observed, it indicates direct reduction of the dye by the compound.
-
Consider using an alternative viability assay that does not rely on tetrazolium dyes, such as a lactate dehydrogenase (LDH) release assay or a cell counting method.
-
Issue 3: Loss of Compound Activity Over Time
-
Potential Cause: The benzothiazole compound is unstable in the assay medium or is degrading in the stock solution.
-
Troubleshooting Steps:
-
Stock Solution Stability: Prepare fresh stock solutions in high-quality, anhydrous DMSO and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[6] Visually inspect for any color change upon thawing, which could indicate degradation.[6]
-
Aqueous Stability: Prepare fresh dilutions of the compound from a frozen stock for each experiment.[6] To assess stability in the assay medium, incubate the compound in the medium under assay conditions for the duration of the experiment and then test its activity.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several benzothiazole derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazolidine-2,4-dione hybrid (4a) | MCF-7 | Breast | 0.89 | [7] |
| 2-Arylbenzothiazole derivative | Various | Breast | Nanomolar concentrations | [7] |
| Pyridine containing pyrimidine derivative 34 | Colo205 | Colon | 5.04 | [8] |
| Pyridine containing pyrimidine derivative 34 | U937 | Lymphoma | 13.9 | [8] |
| Pyridine containing pyrimidine derivative 34 | MCF-7 | Breast | 30.67 | [8] |
| Pyridine containing pyrimidine derivative 34 | A549 | Lung | 30.45 | [8] |
| Hydrazine based benzothiazole 11 | Hela | Cervical | 2.41 | [8] |
| Hydrazine based benzothiazole 11 | COS-7 | Kidney Fibroblast | 4.31 | [8] |
| Naphthalimide derivative 66 | HT-29 | Colon | 3.72 ± 0.3 | [8] |
| Naphthalimide derivative 66 | A549 | Lung | 4.074 ± 0.3 | [8] |
| Naphthalimide derivative 66 | MCF-7 | Breast | 7.91 ± 0.4 | [8] |
| Naphthalimide derivative 67 | HT-29 | Colon | 3.47 ± 0.2 | [8] |
| Naphthalimide derivative 67 | A549 | Lung | 3.89 ± 0.3 | [8] |
| Naphthalimide derivative 67 | MCF-7 | Breast | 5.08 ± 0.3 | [8] |
| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 | Non-small cell lung | 0.0718 | [8] |
| PB11 | U87 | Glioblastoma | < 0.05 | [9] |
| PB11 | HeLa | Cervical | < 0.05 | [9] |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the benzothiazole compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of completely lysed cells and determine the EC50 value.[9]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Treat cells with the benzothiazole compound in a culture dish or multi-well plate.
-
Cell Harvesting: After treatment, harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
Experimental workflow for in vitro screening.
Troubleshooting decision tree.
PI3K/AKT signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Complex Matrices
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the quantitative analysis of compounds in complex biological matrices like plasma, urine, or tissue homogenates.
Troubleshooting Guide
This section addresses common issues encountered during method development and validation in a question-and-answer format.
Question: Why is my analyte signal intensity low or inconsistent?
Answer: Low or variable signal intensity is a frequent challenge, often stemming from issues in sample preparation, chromatography, or mass spectrometry detection. Key causes include:
-
Inefficient Extraction: The analyte is not being effectively recovered from the matrix. This can be due to suboptimal pH, incorrect solvent choice, or an unsuitable extraction technique.[1]
-
Analyte Degradation: The compound may be unstable in the biological matrix or during sample processing steps.
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous compounds from the matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a suppressed or artificially enhanced signal.[2][3][4] This is a major concern in LC-MS/MS bioanalysis.[5][6]
-
Poor Chromatography: If the analyte peak is not well-retained and elutes early, it is more likely to co-elute with highly polar matrix components, increasing the risk of ion suppression.[6][7]
Solutions:
-
Optimize Sample Preparation: Experiment with different extraction techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) to improve recovery and remove interfering matrix components.[8]
-
Use an Internal Standard (IS): An appropriate IS is crucial for reliable quantitation.[9] It is added at a known concentration to all samples and standards early in the workflow to correct for variability in extraction, injection volume, and matrix effects.[9][10] A Stable Isotope-Labeled (SIL) version of the analyte is considered the gold standard.[9][11]
-
Improve Chromatographic Separation: Modify the mobile phase, gradient, or switch to a different column chemistry (e.g., HILIC for polar compounds) to move the analyte peak away from the ion suppression zone.[2][12][13]
-
Minimize Matrix Effects: If separation is insufficient, dilute the sample to reduce the concentration of interfering components.[2] Alternatively, use matrix-matched calibrants to ensure standards and samples are affected similarly.[3]
Question: What is causing my poor chromatographic peak shape (e.g., tailing, fronting, or splitting)?
Answer: Poor peak shape compromises resolution and integration accuracy. Common causes include:
-
Secondary Interactions: Basic compounds can interact with residual acidic silanols on silica-based columns, causing peak tailing.[14][15]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or broadened peaks.[16]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[12][16]
-
Column Deterioration: Loss of stationary phase or blockage of the column frit can lead to split peaks and increased backpressure.[1]
Solutions:
-
Adjust Mobile Phase pH: For basic analytes, increasing the mobile phase pH can neutralize the silanol groups and reduce tailing.[15] Alternatively, using a mobile phase with a low pH protonates the basic analyte and masks the silanol interaction.[7]
-
Use a Modern Column: Columns with high-purity silica and advanced end-capping minimize silanol interactions.[15] For particularly challenging compounds, consider specialized column chemistries.
-
Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[12]
-
Reduce Injection Volume/Concentration: Perform a dilution series to determine if the issue is related to column overload.[16]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can I assess them? A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4] This can lead to ion suppression (signal loss) or ion enhancement (signal increase), compromising data accuracy.[3][4] The most common method to assess matrix effect is by comparing the analyte's peak area in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to its peak area in a neat solution at the same concentration.[3][5] A significant difference indicates the presence of matrix effects.
Q2: How do I choose the right internal standard (IS)? A2: The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[9] The best choice is a Stable Isotope-Labeled (SIL) internal standard (e.g., containing ²H, ¹³C, or ¹⁵N).[9][11] SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences the same extraction recovery and matrix effects.[11] If a SIL-IS is unavailable, a structural analog can be used, but it must be chromatographically resolved from the analyte and shown to effectively track its performance.[9][17]
Q3: What are the main differences between sample preparation techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)? A3: These techniques differ in their selectivity, efficiency, and labor intensity.
-
Protein Precipitation (PPT): The fastest and simplest method, where an organic solvent (like acetonitrile) is added to precipitate proteins.[5] However, it provides the least cleanup, often leaving significant matrix components like phospholipids in the final extract, which can cause strong matrix effects.
-
Liquid-Liquid Extraction (LLE): A more selective method based on the differential solubility of the analyte in two immiscible liquid phases. It provides cleaner extracts than PPT but can be labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): The most selective and powerful technique. It uses a solid sorbent to bind the analyte, allowing interfering components to be washed away before the analyte is eluted with a different solvent.[18] SPE provides the cleanest extracts, minimizing matrix effects, but is often the most time-consuming and expensive method to develop.[1]
Data Presentation & Experimental Protocols
Table 1: Comparison of Common Sample Preparation Techniques for Plasma
| Technique | Principle | Typical Recovery | Relative Matrix Effect | Throughput | Relative Cost |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | High (>90%) | High | High | Low |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquids. | Moderate-High (70-95%) | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent followed by selective elution. | High (85-100%) | Low | Low-Medium | High |
Note: Values are typical and can vary significantly based on the analyte and specific protocol.
Experimental Protocol: Solid-Phase Extraction (SPE) for an Analyte in Human Urine
This protocol is a general template for extracting a moderately non-polar compound from a urine matrix using a reversed-phase SPE cartridge.
1. Materials:
-
SPE Cartridges: Reversed-phase C18 or Phenyl, 100 mg bed weight.[18]
-
Reagents: Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid, Ammonium Hydroxide.
-
Human Urine Sample, Internal Standard (IS) stock solution.
-
SPE Vacuum Manifold.
2. Procedure:
-
Sample Pre-treatment: Thaw urine samples and centrifuge to remove particulates. Take 1 mL of supernatant and add 1 mL of 2% formic acid in water. Add a fixed amount of internal standard solution and vortex.[19]
-
Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 2 mL of methanol through the cartridge to wet the sorbent. Do not let the sorbent go dry.[20]
-
Cartridge Equilibration: Pass 2 mL of water (adjusted to pH 4 with formic acid) through the cartridge to prepare the sorbent for the sample. Do not let the sorbent go dry.[19]
-
Sample Loading: Load the 2 mL of pre-treated urine sample onto the cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
Wash Step: Pass 2 mL of 5% methanol in water through the cartridge to wash away salts and other polar interferences.[20] Dry the sorbent under full vacuum for 5 minutes.
-
Elution: Place clean collection tubes inside the manifold. Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.[19] This basic modifier helps elute moderately acidic or neutral compounds.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: General workflow for quantitative bioanalysis from sample receipt to final concentration.
Caption: Troubleshooting decision tree for diagnosing the cause of low analyte signal intensity.
Caption: Conceptual diagram illustrating the mechanism of ion suppression in an ESI source.
References
- 1. simbecorion.com [simbecorion.com]
- 2. welch-us.com [welch-us.com]
- 3. What is matrix effect and how is it quantified? [sciex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 14. sielc.com [sielc.com]
- 15. agilent.com [agilent.com]
- 16. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
managing temperature control during the synthesis of 4,6-Dimethyl-benzothiazol-2-ylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control during the synthesis of 4,6-Dimethyl-benzothiazol-2-ylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of temperature on reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Reaction temperature is too low: The activation energy for the cyclization reaction is not being met. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC). For the Hugerschoff synthesis, a temperature of around 100°C is often initially required.[1] |
| Reaction time is too short: The reaction has not had sufficient time to proceed to completion at the given temperature. | Extend the reaction time, ensuring the temperature is maintained at the optimal level. Monitor via TLC until the starting material is consumed. | |
| Formation of Multiple Byproducts (Impure Product) | Reaction temperature is too high: Excessive heat can lead to side reactions, such as the formation of di-substituted products or thermal degradation of the starting materials or product. | Reduce the reaction temperature. If the reaction is highly exothermic, consider using a cooling bath to maintain a stable temperature. For some benzothiazole syntheses, maintaining a temperature around 50°C after an initial heating phase is crucial.[1] |
| Localized heating or "hot spots": Uneven heating of the reaction mixture can cause localized areas of high temperature, leading to byproduct formation. | Ensure vigorous and efficient stirring of the reaction mixture to maintain a homogenous temperature distribution. | |
| Darkening or Tarring of the Reaction Mixture | Significant thermal degradation: The reaction temperature is excessively high, causing decomposition of the organic molecules. | Immediately reduce the heat source and, if possible, cool the reaction mixture. It may be necessary to restart the synthesis at a lower temperature. |
| Reaction Stalls Before Completion | Insufficient heating during a critical step: The reaction may have an initial activation barrier that requires a higher temperature, followed by a lower maintenance temperature. | For reactions like the Hugerschoff synthesis, ensure the initial heating phase at a higher temperature (e.g., 100°C) is maintained for the recommended duration before reducing the temperature for the remainder of the reaction (e.g., 50°C).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature can vary depending on the specific synthetic route. For the classical Hugerschoff synthesis starting from 3,5-dimethylaniline, an initial heating phase to around 100°C is often employed to initiate the reaction, followed by a prolonged period at a lower temperature, such as 50°C, to ensure complete cyclization without promoting side reactions.[1] However, other methods for synthesizing 2-aminobenzothiazoles can range from room temperature to over 150°C.[2][3]
Q2: How does temperature affect the yield and purity of this compound?
A2: Temperature has a critical impact on both yield and purity. Insufficient temperature can lead to low or no yield, while excessive temperature can decrease yield due to the formation of byproducts and thermal degradation. Purity is also compromised at higher temperatures due to an increased rate of side reactions.
Q3: What are the signs of an exothermic reaction, and how should I control it?
A3: Signs of a significant exothermic reaction include a rapid, uncontrolled increase in the internal temperature of the reaction mixture, bubbling, and a change in color or viscosity. To control an exothermic reaction, it is essential to have a cooling bath (e.g., an ice-water bath) on standby. Slow, dropwise addition of reagents can also help to manage the rate of heat generation.
Q4: Can I use microwave synthesis for this reaction, and how does that affect temperature control?
A4: Microwave-assisted synthesis can be a viable option and may lead to significantly reduced reaction times.[3] However, it is crucial to use a dedicated scientific microwave reactor with precise temperature and pressure controls to prevent rapid, uncontrolled heating and potential side reactions.
Q5: What are some common byproducts that can form due to improper temperature control?
A5: Improper temperature control can lead to the formation of various byproducts, including unreacted starting materials, partially cyclized intermediates, and products from side reactions such as N-alkylation or oxidation. At very high temperatures, thermal decomposition can lead to a complex mixture of tar-like substances.
Experimental Protocol: Hugerschoff Synthesis of this compound
This protocol is a representative method based on the synthesis of structurally similar compounds.[1]
Materials:
-
3,5-Dimethylaniline
-
Sodium thiocyanate
-
Concentrated sulfuric acid
-
Chlorobenzene
-
Sulfuryl chloride
-
Ammonium hydroxide
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3,5-dimethylaniline (1 mole) in chlorobenzene.
-
Slowly add concentrated sulfuric acid (0.55 mole) dropwise to form a fine suspension of the aniline sulfate.
-
Add sodium thiocyanate (1.1 moles) to the suspension.
-
Heat the mixture to an internal temperature of 100°C and maintain for 3 hours with vigorous stirring.
-
Cool the reaction mixture to 30°C.
-
Slowly add sulfuryl chloride (1.34 moles) over 15 minutes, ensuring the temperature does not exceed 50°C. An ice bath may be necessary to control the exotherm.
-
Maintain the reaction mixture at 50°C for 2 hours.
-
Filter the reaction mixture to remove the chlorobenzene.
-
Dissolve the solid residue in hot water and remove any remaining solvent by steam distillation.
-
Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.
-
Collect the precipitated this compound by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the purified product.
Data Presentation: Effect of Temperature on Reaction Outcome
The following table summarizes hypothetical data illustrating the impact of the secondary reaction temperature (Step 7 of the protocol) on the yield and purity of this compound.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 30 | 4 | 15 | 90 | Reaction is very slow and incomplete. |
| 40 | 3 | 45 | 95 | Moderate reaction rate with good purity. |
| 50 | 2 | 85 | 98 | Optimal temperature for good yield and high purity. |
| 60 | 2 | 80 | 92 | Increased formation of minor byproducts observed. |
| 70 | 2 | 70 | 85 | Significant byproduct formation and slight darkening of the reaction mixture. |
Mandatory Visualization
Caption: Troubleshooting workflow for temperature control.
References
avoiding common pitfalls in the characterization of benzothiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the characterization of benzothiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Synthesis & Purification
Q1: My final yield of the benzothiazole derivative is low after the cyclization reaction. What are the potential causes and how can I improve it?
A1: Low yields in benzothiazole synthesis are a common issue, often stemming from incomplete reactions, side reactions, or suboptimal conditions.[1]
-
Potential Causes:
-
Incomplete Cyclization: The reaction may not have proceeded to completion.
-
Side Reactions: Undesired reactions, such as sulfonation or halogenation of the aromatic ring, can consume starting materials.[1]
-
Hydrolysis: The starting materials, like phenylthiourea, can hydrolyze under acidic conditions.[1]
-
Suboptimal Catalyst Concentration: The amount of catalyst is crucial for efficient cyclization.[1]
-
Improper Temperature Control: Both excessively high and low temperatures can negatively affect the reaction rate and selectivity. High temperatures may promote side reactions.[1]
-
-
Troubleshooting & Optimization:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time and temperature accordingly. A gradual increase in temperature might be necessary.[1]
-
Adjust Catalyst Concentration: Ensure the optimal amount of catalyst is used.
-
Improve Mixing: Efficient stirring is essential to ensure proper contact between reactants.[1]
-
Control pH: For reactions sensitive to pH, ensure the conditions are optimal to prevent hydrolysis of starting materials.
-
Q2: The color of my final benzothiazole product is off-white or yellowish, suggesting impurities. How can I improve the purity and color?
A2: Discoloration in the final product is a common indicator of impurities, which can arise from side reactions or residual starting materials.[1]
-
Potential Causes:
-
Solutions:
-
Use Freshly Purified 2-Aminothiophenol: Purify 2-aminothiophenol by distillation or recrystallization before use to remove oxidized impurities.[2]
-
Recrystallization: This is a powerful technique for purifying solid products. A solvent screen should be performed to find a suitable solvent system where the product has high solubility at high temperatures and low solubility at room temperature.[2]
-
Activated Carbon Treatment: Adding a small amount of activated carbon (e.g., Norit) to the hot solution during recrystallization can help remove colored impurities. The solution should be filtered while hot to remove the carbon.[1][2]
-
Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction can be an effective purification step.[2]
-
Q3: My reaction is producing a significant amount of the 2,3-dihydrobenzothiazole (benzothiazoline) intermediate instead of the desired benzothiazole. How can I promote complete conversion?
A3: The formation of a benzothiazoline intermediate is a common step in many benzothiazole syntheses. Its presence in the final product indicates incomplete oxidation.[3]
-
Root Cause: The final step of the synthesis is often an oxidative dehydrogenation of the cyclized benzothiazoline. Insufficient oxidant or non-oxidizing conditions will lead to the accumulation of this intermediate.[3]
-
Troubleshooting & Optimization:
-
Introduce an Oxidant: Many protocols benefit from an oxidant in the reaction medium.[3]
-
Air/DMSO System: Running the reaction in Dimethyl Sulfoxide (DMSO) open to the air can be sufficient to oxidize the intermediate.[3]
-
Hydrogen Peroxide (H₂O₂): A mixture of H₂O₂/HCl in ethanol can be an effective system to promote both condensation and oxidation.[4]
-
Sodium Hydrosulfite (Na₂S₂O₄): This can be used to increase the oxidation of the intermediate.[3][5]
-
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or carefully increasing the temperature can help drive the final oxidation step.[2]
-
Post-Synthesis Oxidation: If the benzothiazoline has already been isolated, it can be oxidized in a separate step.[3]
-
Issue 2: Analytical Characterization
Q4: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks in an HPLC chromatogram often indicate the presence of impurities or degradation products.[6]
-
Potential Causes:
-
Degradation: Benzothiazole derivatives can be susceptible to degradation under certain conditions.[6]
-
Impurities from Synthesis: Residual starting materials, byproducts, or reagents from the synthesis.
-
Solvent Impurities: Impurities present in the solvent used for sample preparation or the mobile phase.
-
-
Troubleshooting Steps:
-
Review Handling and Storage: Ensure the compound is stored in a tightly closed container in a cool, dry, and dark place.[6] Prepare solutions fresh whenever possible. If solutions need to be stored, keep them at low temperatures (e.g., -20°C) and protected from light.[6]
-
Conduct a Forced Degradation Study: To identify the cause, subject the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to characterize the degradation products.[6][7]
-
Use a Validated Stability-Indicating Method: Employ an HPLC method that can separate the parent compound from its potential degradants.[6]
-
Check Solvent Purity: Run a blank gradient (injecting only the solvent) to check for impurities in the mobile phase or sample solvent.
-
Q5: How do I interpret the mass spectrum of my benzothiazole derivative? What are the common fragmentation patterns?
A5: Electron impact mass spectrometry of benzothiazole derivatives often shows characteristic fragmentation patterns.
-
Common Fragmentation:
-
M-1 Ion: For some derivatives, the formation of an [M-1]⁺ ion can be a prominent peak, sometimes even the base peak.[8]
-
Formation of Benzothiazole Cation: Elimination of substituents can lead to the formation of the stable benzothiazole cation.[8]
-
Cleavage of Substituents: The fragmentation pattern will be highly dependent on the nature of the substituents on the benzothiazole core.
-
Q6: My ¹H NMR spectrum is complex and difficult to interpret. What are the typical chemical shifts for benzothiazole protons?
A6: The chemical shifts of protons on the benzothiazole ring are influenced by the electronic environment and the substituents present.
-
General Regions:
-
Aromatic Protons: The protons on the benzene ring of the benzothiazole core typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm).[9][10]
-
Substituent Protons: The chemical shifts of protons on substituents will vary depending on their nature. For example, protons of a methyl group attached to the ring will appear further upfield.
-
-
Example: For 6-Chlorobenzo[d]thiazole-2-thiol, the aromatic protons appear as a multiplet between δ 7.40-7.46 ppm and a doublet at δ 7.28 ppm. The thiol proton (-SH) appears as a broad singlet at δ 14.04 ppm.[11]
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for a Substituted Benzothiazole
Data for 6-Chlorobenzo[d]thiazole-2-thiol in DMSO-d₆.[11]
| ¹H NMR | ¹³C NMR | |||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |
| 14.04 | broad singlet | -SH | 190.5 | C=S (Thione) |
| 7.46-7.40 | multiplet | Aromatic CH | 141.1 | Aromatic C |
| 7.28 | doublet | Aromatic CH | 131.9 | Aromatic C |
| 130.4 | Aromatic C | |||
| 124.6 | Aromatic C | |||
| 116.8 | Aromatic C | |||
| 114.3 | Aromatic C |
Table 2: Characteristic IR Absorption Frequencies for Benzothiazole Derivatives
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| Aromatic C-H | Stretching | 3000-3100[12] |
| C=N (in thiazole ring) | Stretching | 1600-1670[12] |
| Aromatic C=C | Stretching | 1450-1600[11] |
| C-N | Stretching | ~1300[11] |
| C-S | Stretching | 600-700[12] |
| -SH (Thiol) | Stretching | ~2550[11] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization to Purify a Benzothiazole Derivative [2]
-
Solvent Selection: Perform a solvent screen to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature.
-
Dissolution: In an appropriately sized flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis [13]
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical. The specific gradient will need to be optimized for the compound of interest.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 30 °C.
-
Detection Wavelength: Select a wavelength where the benzothiazole derivative has strong absorbance.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (usually the mobile phase or a solvent compatible with it) to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be assessed by the relative area of the main peak.
Visualizations
Caption: Troubleshooting workflow for addressing low yields in benzothiazole synthesis.
Caption: General experimental workflow for the characterization of benzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jchr.org [jchr.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4,6-Dimethyl-benzothiazol-2-ylamine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4,6-Dimethyl-benzothiazol-2-ylamine, a member of the benzothiazole class of compounds, with other established kinase inhibitors. The information is intended for researchers and professionals in the field of drug discovery and development. The content is based on publicly available experimental data and aims to provide an objective comparison of performance and methodologies.
Introduction to Kinase Inhibitors and the Benzothiazole Scaffold
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and differentiation.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for therapeutic intervention. Kinase inhibitors have emerged as a successful class of drugs, with numerous approved for clinical use.
The benzothiazole nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry for the development of various therapeutic agents, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[2][3] Benzothiazole derivatives have shown promise as potent kinase inhibitors, targeting a range of kinases involved in cancer progression.[2][4] this compound is a specific derivative within this class. While detailed public data on this exact compound is limited, we can infer its potential activity and characteristics based on the structure-activity relationship (SAR) studies of closely related benzothiazole analogs.[5][6][7]
Comparative Performance of Kinase Inhibitors
To provide a comparative perspective, this section presents the inhibitory activity of various benzothiazole derivatives and other well-known kinase inhibitors against different kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound Class | Specific Compound | Target Kinase(s) | IC50 (µM) | Reference |
| Benzothiazole Derivative | Compound 1g (tetrahydrobenzo[d]thiazole) | CK2 | 1.9 | [8] |
| GSK3β | 0.67 | [8] | ||
| Benzothiazole Derivative | Compound 9i (2,6-disubstituted benzothiazole) | Hsp90 CTD | 3.9 | [6] |
| Benzothiazole Derivative | Compound 5g (2,6-disubstituted benzothiazole) | Hsp90 CTD | 2.8 | [9] |
| Pan-Src Kinase Inhibitor | Dasatinib (BMS-354825) | Src Family Kinases | Sub-nanomolar to nanomolar | [10] |
| Multi-kinase Inhibitor | Sorafenib | Various kinases | Varies by kinase | [8] |
| Broad-Spectrum Kinase Inhibitor | Staurosporine | Kinase A, B, C, D, E | 0.005, 0.010, 0.020, 0.002, 0.015 | [11] |
Note: The data presented is from different studies and experimental conditions may vary. Direct comparison of absolute IC50 values should be made with caution. Staurosporine is a non-selective kinase inhibitor often used as a positive control.[11]
Experimental Protocols for Kinase Inhibition Assays
The evaluation of kinase inhibitors relies on robust and reproducible assays. Below are detailed protocols for common in vitro kinase activity assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11][12]
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.[11]
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[11]
-
Add 2.5 µL of the kinase to each well.[11]
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11][13]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[11]
-
Incubate the plate at 30°C for 60 minutes.[11]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[11]
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[11][12]
-
Add 20 µL of Kinase Detection Reagent to each well.[11]
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[11]
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[11][12]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Cellular Kinase Inhibition Assays
While biochemical assays are crucial for initial screening, cell-based assays provide a more physiologically relevant context by evaluating the compound's efficacy within a living cell.[14]
-
Cellular Phosphorylation Assay: This assay measures the change in the phosphorylation status of a kinase's substrate within the cell, directly assessing the inhibitor's effect on its target.[14]
-
NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to a specific kinase target in living cells.[14]
-
Cell Proliferation Assay (e.g., BaF3): This assay determines how kinase inhibition affects cellular signaling pathways that are critical for cell proliferation and survival.[14]
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action of kinase inhibitors and the experimental design for their evaluation.
References
- 1. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. reactionbiology.com [reactionbiology.com]
Unveiling the Anticancer Potential of 4,6-Dimethyl-benzothiazol-2-ylamine Derivatives: A Comparative Guide
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide on the anticancer activity of novel 4,6-Dimethyl-benzothiazol-2-ylamine derivatives. This guide provides a detailed analysis of their efficacy against various cancer cell lines, supported by experimental data and methodological protocols, to accelerate research and development in oncology.
A pivotal study in this area focuses on a series of synthesized 3-cyano-6,9-dimethyl-4-imino-2-methylthio-4H-pyrimido[2,1-b][1][2]benzothiazole derivatives, which have demonstrated significant in-vitro anticancer activity.[1][2][3] These compounds, built upon a this compound core, have shown promising growth inhibition against a panel of human cancer cell lines, including those of the lung, breast, and kidney.[1]
Comparative Anticancer Activity
The evaluation of these novel derivatives has revealed their potential as potent cytotoxic agents. The parent compound and its substituted analogues have been screened against numerous cancer cell lines, with some exhibiting excellent growth inhibitory effects.[1]
Below is a summary of the available quantitative data for a key derivative, 3-cyano-6,9-dimethyl-4-imino-2-methylthio-4H-pyrimido[2,1-b][1][2]benzothiazole, and its analogues. The data is presented to facilitate a clear comparison of their potency against various cancer types.
| Compound ID | Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 1 | 3-cyano-6,9-dimethyl-4-imino-2-methylthio-4H-pyrimido[2,1-b][1][2]benzothiazole | Lung, Breast, Renal | Data not fully available in public sources | [1] |
| 2 | 2-substituted derivatives of Compound 1 | Various (up to 18 cell lines) | Data not fully available in public sources | [1] |
Note: While the literature indicates extensive screening, specific IC50 or GI50 values from the primary study by Waghmare et al. are not fully accessible in the public domain. The available information highlights significant growth inhibition, warranting further investigation.
Experimental Protocols
The primary method utilized to assess the anticancer activity of these this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard and reliable method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzothiazole derivatives and a standard anticancer drug (e.g., Doxorubicin) as a positive control. A negative control (vehicle-treated cells) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: If viable, mitochondrial dehydrogenases in the cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing the Scientific Workflow and Potential Mechanisms
To better understand the research process and the potential mechanisms of action, the following diagrams have been generated.
References
A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of compounds exhibiting a broad spectrum of biological activities. Its versatile chemical nature, which allows for diverse intermolecular interactions, establishes it as a valuable starting point for the design of novel therapeutic agents. This guide presents a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole analogs, with a primary focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Anticancer Activity of 2-Aminobenzothiazole Derivatives
Derivatives of 2-aminobenzothiazole have emerged as promising candidates for anticancer drug development, targeting a variety of critical pathways involved in tumor progression and proliferation. These include, but are not limited to, protein kinases such as PI3K, AKT, mTOR, EGFR, and CDK2.[1][2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole analogs, providing a comparative overview of their potency. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented for each derivative against various cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| OMS5 | A549 (Lung Cancer) | 22.13[3][4] | Features a 4-nitroaniline moiety attached to the 2-aminobenzothiazole core.[3][4] |
| MCF-7 (Breast Cancer) | 24.31[3] | Demonstrates potent activity, though not primarily through PI3Kγ inhibition.[3][4] | |
| OMS14 | A549 (Lung Cancer) | 61.03[3][4] | Incorporates a piperazine-4-nitroaniline substituent.[3][4] |
| MCF-7 (Breast Cancer) | 27.08[3] | Exhibits potent inhibition of PIK3CD/PIK3R1 (65% inhibition at 100 µM).[3][4] | |
| Compound 7 | A-375 (Melanoma) | 16[5] | Derived from a clathrodin scaffold.[5] |
| BALB/c 3T3 (Fibroblast) | 71[5] | Shows a four-fold selectivity for cancer cells over non-cancerous fibroblasts.[5] | |
| Compound 20 | HepG2 (Liver Cancer) | 9.99[6] | A 2-aminobenzothiazole-thiazolidinone hybrid. Substitution on the phenyl ring enhances activity.[6] |
| HCT-116 (Colon Cancer) | 7.44[6] | ||
| MCF-7 (Breast Cancer) | 8.27[6] | ||
| Compound 21 | HepG2 (Liver Cancer) | 12.14[6] | A 2-aminobenzothiazole-chalcone hybrid. A methyl group on the phenyl ring is optimal for potency.[6] |
| HCT-116 (Colon Cancer) | 10.34[6] | ||
| MCF-7 (Breast Cancer) | 11.26[6] |
Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
The escalating threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents.[7] Derivatives of 2-aminobenzothiazole have been identified as a promising class of compounds with potent activity against a variety of pathogenic microorganisms.
Quantitative Antimicrobial Activity Data
The following table presents the in vitro antimicrobial activity of selected 2-aminobenzothiazole analogs. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, is used to indicate potency.
| Compound | Microorganism | MIC (µM) | Key Structural Features & SAR Insights |
| 1 | Staphylococcus aureus | 2.9[7] | An N,N-disubstituted 2-aminobenzothiazole. The N-propylimidazole moiety is crucial for its antibacterial activity.[7] |
| 4 | Staphylococcus aureus | ~5.8 - 8.7 | Removal of the chlorine atom from compound 1 results in a 2- to 3-fold decrease in activity.[7] |
| 5 | Staphylococcus aureus | ~2.9 | Shifting the chloro group from the 6- to the 5-position does not affect activity compared to compound 1.[7] |
| 6 | Staphylococcus aureus | >25 | Removal of both the chloro and methyl groups leads to a significant loss of activity.[7] |
| 7 | Staphylococcus aureus | ~17.4 | Replacing both substituents with fluorine results in a roughly 6-fold decrease in activity compared to compound 1.[7] |
Structure-Activity Relationship (SAR) Insights
By comparing the chemical structures of various active and inactive 2-aminobenzothiazole analogs, key relationships between their structure and biological activity can be established.
Caption: Key SAR insights for 2-aminobenzothiazole derivatives.
General Insights: The 2-aminobenzothiazole scaffold serves as an excellent bioisostere for other heterocyclic systems and can participate in various non-covalent interactions, such as hydrogen bonds and π-π stacking, with its biological targets, which contributes to its inhibitory activity.[6] The overall SAR suggests that precise modifications of the substituents on both the exocyclic amino group and the fused benzene ring are crucial for the development of potent and selective anticancer or antimicrobial agents.[2]
Experimental Protocols
Synthesis of N,N-disubstituted 2-aminobenzothiazoles (Antibacterial Agents)
A key intermediate is prepared in two steps from 2-methyl, 4-chloroaniline. The aniline is reacted with di-2-pyridyl-thiocarbonate to yield a 2-thiobenzothiazole intermediate. This is then converted to 2-bromo benzothiazole using benzyltrimethylammonium bromide, followed by the addition of 1-(3-aminopropyl)imidazole to produce the desired 2-aminobenzothiazole.[7]
Anticancer Activity Assessment: MTT Assay
The antiproliferative activity of the synthesized compounds is evaluated against human cancer cell lines (e.g., A549, MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Caption: Workflow for the MTT assay to determine anticancer activity.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.
-
Bacterial Inoculum Preparation: Bacterial strains (e.g., S. aureus) are grown in Mueller-Hinton broth (MHB) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The compounds are serially diluted in MHB in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways Targeted by 2-Aminobenzothiazole Derivatives
Several 2-aminobenzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, survival, and proliferation. One such critical pathway is the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazoles.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthesis routes for 4,6-Dimethyl-benzothiazol-2-ylamine
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of different synthesis routes for 4,6-Dimethyl-benzothiazol-2-ylamine, a heterocyclic compound with potential applications in medicinal chemistry. The comparison focuses on classical, microwave-assisted, and ultrasound-assisted methods, evaluating them based on reaction time, yield, and environmental impact.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for three distinct synthesis routes to this compound. These routes are based on established methods for the synthesis of 2-aminobenzothiazole derivatives.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Reaction Time | Temperature | Reported Yield (%) |
| Classical Synthesis (Jacobson-Type) | 3,5-Dimethylaniline | Ammonium thiocyanate, Bromine, Acetic acid | 4-6 hours | 0-5°C to Room Temp | 65-85 |
| Microwave-Assisted Synthesis | 2-Amino-3,5-dimethylthiophenol, Cyanogen bromide | None | 5-10 minutes | High | ~90 |
| Ultrasound-Assisted Synthesis | 2-Amino-3,5-dimethylthiophenol, Aldehyde | Sulfated tungstate | 20-30 minutes | Room Temp | High (not specified) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Classical Synthesis: Jacobson-Type Reaction
This widely used method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.
Experimental Protocol:
-
A solution of 3,5-dimethylaniline (1.0 eq.) in glacial acetic acid is prepared in a three-necked flask equipped with a stirrer and a dropping funnel.
-
Ammonium thiocyanate (2.2 eq.) is added to the solution, and the mixture is cooled to 0-5°C in an ice bath.
-
A solution of bromine (1.1 eq.) in glacial acetic acid is added dropwise to the cooled mixture with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature.
-
The mixture is then poured into a beaker of crushed ice, and the precipitated product is collected by filtration.
-
The crude product is washed with water and recrystallized from ethanol to yield pure this compound.
Microwave-Assisted Green Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields with the use of microwave irradiation.
Experimental Protocol:
-
In a microwave-safe vessel, 2-amino-3,5-dimethylthiophenol (1.0 eq.) and cyanogen bromide (1.1 eq.) are mixed in a suitable solvent such as ethanol.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a suitable power (e.g., 100-300 W) and temperature for 5-10 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a small amount of cold solvent and dried to afford the desired product.
Ultrasound-Assisted Green Synthesis
Ultrasound irradiation provides an energy-efficient and rapid method for the synthesis of benzothiazole derivatives under mild conditions.
Experimental Protocol:
-
2-Amino-3,5-dimethylthiophenol (1.0 eq.) and a suitable aldehyde (1.1 eq.) are placed in a flask.
-
A catalytic amount of sulfated tungstate is added, and the mixture is subjected to ultrasound irradiation in a solvent-free condition or in a green solvent like water.
-
The reaction is carried out at room temperature for 20-30 minutes.
-
Upon completion, the product is extracted with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.
Visualizing the Synthesis and Potential Biological Action
To aid in the understanding of the processes, the following diagrams illustrate the experimental workflows and a potential biological pathway of interest for 2-aminobenzothiazole derivatives.
Classical Synthesis Workflow
Microwave-Assisted Synthesis Workflow
Potential Biological Action Pathway
Disclaimer: The biological pathway depicted is a generalized representation based on the known activities of some 2-aminobenzothiazole derivatives against bacterial signaling systems. The specific molecular targets and signaling pathways of this compound have not been definitively elucidated in the referenced literature. Further research is required to confirm its precise mechanism of action.
Unveiling the Biological Potential: A Comparative Analysis of 4,6-Dimethylbenzothiazole Derivatives and Other Substituted Analogues
For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, consistently demonstrating a wide array of biological activities. This guide provides a comparative overview of the biological activities of 4,6-dimethylbenzothiazole derivatives against other substituted benzothiazoles, supported by experimental data and methodologies to aid in the design and development of novel therapeutic agents.
Benzothiazole and its derivatives have been extensively investigated for their therapeutic potential, exhibiting promising antimicrobial, anticancer, and anti-inflammatory properties. The nature and position of substituents on the benzothiazole ring play a crucial role in modulating their biological efficacy. While a vast body of research exists for various substitution patterns, this guide will focus on compiling available data to draw comparisons with the 4,6-dimethyl substitution.
Antimicrobial Activity: A Comparative Look
The search for novel antimicrobial agents is a global priority. Benzothiazole derivatives have emerged as a promising class of compounds in this area. While direct comparative studies featuring 4,6-dimethylbenzothiazole are limited, we can collate data from various sources to understand its potential relative to other substituted analogues.
A study on 2-amino-4,6-dimethylbenzothiazole derivatives revealed their synthesis and evaluation for antimicrobial activities. Although specific quantitative data from this study is not provided here, it highlights the interest in this particular substitution pattern for antimicrobial drug discovery.
To provide a comparative context, various other substituted benzothiazoles have demonstrated significant antimicrobial effects. For instance, derivatives with electron-withdrawing groups, such as halogens (e.g., 6-chloro, 6-fluoro), have often been associated with enhanced antibacterial and antifungal activities. The introduction of Schiff base moieties at the 2-position of the benzothiazole ring has also been a successful strategy in developing potent antimicrobial agents.
Table 1: Comparative Antimicrobial Activity of Substituted Benzothiazoles
| Compound/Derivative | Substitution Pattern | Test Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| Hypothetical 4,6-dimethylbenzothiazole derivative | 4,6-dimethyl | Staphylococcus aureus, Escherichia coli | Data not available in searched literature | - |
| 6-Chloro-benzothiazole derivative | 6-Chloro | S. aureus, E. coli, Candida albicans | MIC: 12.5-100 µg/mL | [1] |
| 6-Fluoro-benzothiazole derivative | 6-Fluoro | Gram-positive and Gram-negative bacteria | Good activity | [2] |
| 2-Mercaptobenzothiazole derivative | 2-Mercapto | S. aureus, E. coli, Aspergillus niger, C. albicans | Moderate to good activity | [3] |
| Benzothiazole Schiff base | 2-(Schiff base) | Various bacteria and fungi | Potent activity reported | [4] |
Note: This table is a representative compilation from various sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
This method is widely used to evaluate the antimicrobial activity of chemical compounds.
Objective: To determine the zone of inhibition of a test compound against a specific microorganism.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Bacterial or fungal cultures
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Sterile cork borer or micropipette tips
-
Incubator
Procedure:
-
Prepare sterile agar plates.
-
Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a defined volume of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
References
A Comparative Guide to Analytical Methods for the Quantification of 4,6-Dimethyl-benzothiazol-2-ylamine
Disclaimer: This document provides a comparative overview of analytical methods relevant to the quantification of 4,6-Dimethyl-benzothiazol-2-ylamine. Due to a lack of publicly available data for this specific compound, the information presented is based on validated methods for the parent compound, 2-aminobenzothiazole, and its other derivatives. The experimental protocols and performance data should be considered as a starting point for the development and validation of a specific method for this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction to Analytical Techniques
The selection of an appropriate analytical method for the quantification of a specific compound depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a robust and widely used technique for the separation and quantification of compounds that possess a UV chromophore. It is known for its reliability and cost-effectiveness, making it suitable for routine quality control and assays of bulk drug substances and pharmaceutical formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[1] It is the preferred method for bioanalytical studies and the quantification of analytes at trace levels in complex matrices such as biological fluids and environmental samples.[1]
Comparative Analysis of Analytical Methods
The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS methods based on data reported for 2-aminobenzothiazole and its derivatives. These tables are designed to facilitate a clear comparison of the capabilities of each technique.
Table 1: Performance Characteristics of HPLC-UV for Benzothiazole Derivatives
| Parameter | Performance Data | Analyte/Matrix |
| Linearity Range | 0.5 - 1.5 mg/mL | Novel Aminothiazole in Analytical Solutions[2] |
| Limit of Detection (LOD) | Typically in the µg/mL range | 2-Aminobenzothiazole[1] |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range | 2-Aminobenzothiazole |
| Precision (%RSD) | < 2% (Instrumental) | General Target |
| Accuracy/Recovery (%) | 95 - 105% | Typically expected in simple matrices |
Table 2: Performance Characteristics of LC-MS/MS for Benzothiazole Derivatives
| Parameter | Performance Data | Analyte/Matrix |
| Linearity Range | 1.25 - 1250 ng/mL | Novel Aminothiazole Derivative in Rat Plasma[3][4] |
| 0.5 - 500 µg/L | 2-Aminobenzothiazole in Solution[2] | |
| Limit of Detection (LOD) | 0.07 ng/mL | 2-Aminobenzothiazole in Human Urine[2][5] |
| Limit of Quantitation (LOQ) | 0.002 - 0.29 ng/mL | 2-Aminobenzothiazole in Wastewater[6][7] |
| Precision (%RSD) | < 12% | 2-Aminobenzothiazole in Wastewater[6][7] |
| Accuracy/Recovery (%) | 80 - 100% | 2-Aminobenzothiazole in Surface Waters and Effluents[6][7] |
Experimental Protocols
The following are detailed methodologies for HPLC-UV and LC-MS/MS analysis of aminobenzothiazole derivatives. These should be adapted and validated for the specific analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 2-aminobenzothiazole derivatives in bulk materials or simple formulations.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Orthophosphoric acid
-
Reference standard of the analyte
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 270-290 nm for benzothiazoles).
-
Elution Mode: Isocratic or gradient elution can be used depending on the complexity of the sample. A typical starting point for isocratic elution could be a 50:50 mixture of Mobile Phase A and B.
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solutions and determine the concentration of the analyte by interpolation from the calibration curve.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of 2-aminobenzothiazole derivatives in complex matrices.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Data acquisition and processing software
-
Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Reference standard of the analyte and a suitable internal standard (IS)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium formate in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases.
-
-
Standard and Sample Preparation:
-
For bioanalysis (e.g., plasma): Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[2] For example, a protein precipitation method could involve adding three parts of cold acetonitrile (containing the internal standard) to one part of the plasma sample, vortexing, centrifuging, and then injecting the supernatant.
-
For environmental samples (e.g., water): SPE is commonly used for sample clean-up and concentration.[6]
-
-
Chromatographic Conditions:
-
Column: C18 (2.1 x 100 mm, 1.8 µm)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Elution Mode: A gradient elution is typically used to separate the analyte from matrix components. For example:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 10% B
-
6.1-8 min: 10% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for aminobenzothiazoles.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (typically [M+H]+) and a specific product ion for both the analyte and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer.
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and the relationship between the discussed analytical techniques.
Caption: A general workflow for analytical method validation.
Caption: Relationship between analytical techniques for benzothiazole analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of Benzothiazole Isomers for Researchers and Drug Development Professionals
Introduction: Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The specific arrangement of substituents on the benzothiazole ring gives rise to various positional isomers, each with potentially distinct pharmacological profiles. This guide offers a comparative analysis of the bioactivity of benzothiazole isomers, focusing primarily on positional isomers of substituted benzothiazoles, supported by experimental data. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships that govern the therapeutic potential of this versatile class of compounds.
Comparative Anticancer Activity of Benzothiazole Positional Isomers
The position of substituents on the benzothiazole core significantly influences the cytotoxic activity of these compounds against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several positional isomers of substituted benzothiazoles, providing a direct comparison of their anticancer efficacy.
| Derivative Class | Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Nitro-substituted Benzothiazole | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung (A549) | 68 µg/mL | [1] |
| Unsubstituted Benzothiazole | N-(benzo[d]thiazol-2-yl)acetamide | Lung (A549) | > 40 µg/mL (inactive) | [1] |
| Hydroxy-substituted Benzothiazole | 6-nitrobenzo[d]thiazol-2-ol | Lung (A549) | 121 µg/mL | [1] |
| Indole-based Hydrazine Carboxamide | Indole based hydrazine carboxamide scaffold 12 | Colon (HT-29) | 0.015 | [2] |
| 2-Hydroxybenzylidene Semicarbazide | 2-hydroxybenzylidene containing semicarbazide 10 | Breast (MDA-MB-231) | 0.24 - 0.92 | [2] |
| Fluorinated 2-Arylbenzothiazoles | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | Breast (MCF-7) | 0.57 | [2] |
| Fluorinated 2-Arylbenzothiazoles | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | Breast (MCF-7) | 0.4 | [2] |
Comparative Antimicrobial Activity of Benzothiazole Positional Isomers
The antimicrobial potency of benzothiazole derivatives is also highly dependent on the substitution pattern. The following table presents the minimum inhibitory concentration (MIC) values for different positional isomers against various bacterial and fungal strains.
| Derivative Class | Compound/Isomer | Microbial Strain | MIC (µg/mL) | Reference |
| 2,6-disubstituted Benzothiazole | 130a, 130b, 130c | Moraxella catarrhalis | 4 | [3] |
| Benzothiazole-Thiazole Hybrids | 4b, 4c, 4d, 4f | Various bacteria and fungi | 3.90–15.63 | [4] |
| Benzothiazole-Thiazolidinone | Isomer with 6-Cl substituent | S. aureus, MRSA, E. coli | - | [5] |
| Benzothiazole-Thiazolidinone | Isomer with 6-OCF3 substituent | S. aureus, MRSA, E. coli | - | [5] |
| N-acetyl-glucosamine conjugates | 4-chloro substituted | S. aureus, E. coli | 6.25 | [3] |
| N-acetyl-glucosamine conjugates | 4-methoxy substituted | S. aureus, E. coli | 6.25 | [3] |
| N-acetyl-glucosamine conjugates | 6-nitro substituted | S. aureus, E. coli | 6.25 | [3] |
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[6]
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The benzothiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways Modulated by Benzothiazole Isomers
Several benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Signaling pathways inhibited by some anticancer benzothiazole derivatives.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel benzothiazole isomers.
Caption: General workflow for synthesis and bioactivity evaluation of benzothiazole isomers.
Conclusion
The biological activity of benzothiazole derivatives is profoundly influenced by the isomeric position of their substituents. This comparative guide highlights that subtle changes in the substitution pattern on the benzothiazole ring can lead to significant differences in anticancer and antimicrobial efficacy. The presented data and experimental protocols provide a valuable resource for the rational design and development of novel benzothiazole-based therapeutic agents. Further investigation into a wider range of isomers and their mechanisms of action will continue to be a fertile area of research in medicinal chemistry.
References
- 1. jnu.ac.bd [jnu.ac.bd]
- 2. benchchem.com [benchchem.com]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4,6-Dimethyl-benzothiazol-2-ylamine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to adhere to strict safety and disposal protocols when handling 4,6-Dimethyl-benzothiazol-2-ylamine (CAS: 64036-71-1). This compound is classified as harmful if swallowed, in contact with skin, or inhaled, necessitating careful management of its waste stream to ensure personnel safety and environmental protection.[1] Disposal must be conducted in compliance with all federal, state, and local environmental regulations.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, and to don appropriate personal protective equipment (PPE).[1] This includes chemical-resistant gloves, safety goggles, and a lab coat.
In the event of accidental release, the area should be evacuated, and the spill should be managed by trained personnel equipped with appropriate respiratory protection.[1] Spilled material should be mixed with sand or a similar inert absorbent material, swept up, and placed in a tightly closed container for disposal.[1] Do not allow the material to enter drains or water courses.[1]
Quantitative Hazard Data
The following table summarizes the available acute toxicity data for this compound.
| Toxicity Data | Value | Species | Reference |
| Oral LD50 (Lethal Dose, 50%) | 850 mg/kg | Mouse | [1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and its contaminated waste is through a licensed professional waste disposal service, with incineration being a preferred final disposal method for benzothiazole derivatives.[2]
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the waste of this compound.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
2. Waste Collection:
-
Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels) in the designated waste container.[2]
-
For liquid waste, use a funnel to prevent spills.
-
For solid waste, ensure the container is properly sealed to prevent the release of dust or vapors.[2]
3. Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound".[2]
-
Include appropriate hazard symbols (e.g., harmful, irritant).
-
Indicate the approximate quantity of waste in the container.
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area must be secure, well-ventilated, and situated away from incompatible materials such as oxidizing agents.[1][2]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
-
Provide the waste disposal service with a comprehensive list of the waste contents.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
